ML254
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYCVXPMSMNWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of KCC2 Positive Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations.[1] This function is fundamental for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system.[1][2] Deficits in KCC2 activity have been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][3] This technical guide provides an in-depth overview of a novel class of small-molecule positive allosteric modulators of KCC2, with a focus on their characterization, mechanism of action, and the experimental methodologies used to evaluate them. While the initial query mentioned ML254, the current landscape of KCC2 potentiators is prominently represented by compounds such as VU0500469 and its analogs.
Quantitative Data Summary
The following tables summarize the key quantitative data for exemplary KCC2 positive allosteric modulators. These compounds have been characterized through various in vitro assays to determine their potency and efficacy.
| Compound ID | Assay Type | Parameter | Value (µM) | Cell Line | Reference |
| VU0500469 | Chloride Flux | EC50 | 14.2 ± 0.7 | HEK-293 (overexpressing KCC2) | [1] |
| VU0916219 | Chloride Flux | EC50 | 17.1 ± 1.2 | HEK-293 (overexpressing KCC2) | [1] |
| VU0500458 | Chloride Flux | EC50 | 28.8 ± 4.2 | HEK-293 (overexpressing KCC2) | [1] |
Table 1: Potency of KCC2 Positive Allosteric Modulators. This table outlines the half-maximal effective concentration (EC50) values for key KCC2 potentiators as determined by the Chloride Flux Assay.
| Compound ID | Assay Type | Parameter | Value | Cell Line | Reference |
| VU0916219 | Chloride Flux | Efficacy | >40% increase relative to VU0500469 | HEK-293 (overexpressing KCC2) | [1] |
Table 2: Efficacy of KCC2 Positive Allosteric Modulators. This table highlights the relative efficacy of VU0916219 compared to the parent compound VU0500469 in the Chloride Flux Assay.
Key Experimental Protocols
The characterization of KCC2 positive allosteric modulators relies on robust and reproducible in vitro assays. The following sections detail the methodologies for the primary assays cited in the literature.
Thallium Flux Assay
This assay provides a surrogate measure of KCC2 activity by monitoring the influx of thallium ions (Tl+), which are transported by KCC2 in a manner similar to potassium ions (K+).[4]
Cell Preparation:
-
HEK-293 cells stably expressing KCC2 (e.g., T-REx-293-KCC2 monoclonal cell line) are cultured to 80-90% confluency.[1]
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.[1]
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for 1 hour at room temperature.[5]
-
The dye is removed, and cells are washed with a chloride-free buffer.
-
Test compounds are added to the wells and incubated for a defined period (e.g., 30 minutes) at 37°C.[6]
-
A stimulus solution containing thallium sulfate is added to the wells.[1]
-
Fluorescence is measured kinetically using a plate reader (e.g., FLIPR). An increase in fluorescence indicates Tl+ influx and, consequently, KCC2 activity.[1][4]
-
Data is normalized to a baseline fluorescence reading taken before the addition of the thallium stimulus (F/F0).[1]
Chloride Flux Assay (SuperClomeleon)
This assay directly measures changes in intracellular chloride concentration ([Cl-]i) using a genetically encoded chloride sensor called SuperClomeleon.[1][6] SuperClomeleon is a fusion protein of a chloride-sensitive yellow fluorescent protein (YFP) and a chloride-insensitive cyan fluorescent protein (CFP). Changes in FRET between YFP and CFP are used to quantify [Cl-]i.[1]
Cell Preparation:
-
HEK-293 cells are co-transfected with plasmids encoding KCC2 and SuperClomeleon.[1]
-
Transfected cells are seeded into 384-well plates as described for the Thallium Flux Assay.
Assay Procedure:
-
Cell plates and compound plates are incubated at 37°C for at least 30 minutes prior to the assay.[6]
-
Fluorescence is recorded at an excitation of 440 nm with emission alternating between 480 nm (CFP) and 536 nm (YFP) for a baseline reading.[6]
-
A solution containing the test compound is added to the wells.
-
Fluorescence is recorded for an additional 20 minutes to monitor changes in the YFP/CFP FRET ratio, which reflects chloride extrusion by KCC2.[6]
Signaling Pathways and Mechanisms
The function of KCC2 is tightly regulated by a complex network of signaling pathways that control its expression, trafficking to the plasma membrane, and intrinsic activity. Positive allosteric modulators are thought to enhance KCC2 function by influencing these regulatory processes.
KCC2-Mediated Chloride Extrusion
Regulation of KCC2 Activity and Trafficking
The surface expression and activity of KCC2 are dynamically regulated by phosphorylation events and its interaction with other proteins. This regulation provides multiple potential points of intervention for positive allosteric modulators.
Experimental Workflow for KCC2 Potentiator Screening
The discovery of novel KCC2 potentiators involves a systematic screening and validation process.
Conclusion
The development of small-molecule positive allosteric modulators of KCC2 represents a promising therapeutic strategy for a variety of neurological disorders characterized by impaired inhibitory neurotransmission.[2] The compounds and methodologies described in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting KCC2. Continued research into the precise mechanisms of action and the development of more potent and selective modulators will be crucial for translating these findings into clinical applications.
References
- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
- 4. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
A Technical Guide to the Discovery and Synthesis of ML254 (VU0430644): A Selective Kir2.3 Inwardly Rectifying Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the discovery and synthesis of ML254 (VU0430644), a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.3. Kir2.3 channels are implicated in various physiological processes, and their dysfunction has been linked to several cardiac arrhythmias. The development of selective pharmacological probes like this compound is crucial for elucidating the physiological roles of Kir2.3 and for validating it as a potential therapeutic target. This guide details the discovery process, from the initial high-throughput screening campaign to the chemical optimization that led to this compound. It provides a comprehensive summary of its biological activity and selectivity profile, along with detailed experimental protocols for key assays.
Discovery of this compound (VU0430644)
The discovery of this compound originated from a broader effort to identify novel modulators of Kir channels. The initial screening campaign and subsequent medicinal chemistry efforts were centered at Vanderbilt University.
High-Throughput Screening (HTS)
The discovery process began with a thallium (Tl+) flux-based high-throughput screen for inhibitors of G protein-coupled inwardly rectifying potassium (GIRK) channels. This primary screen identified a chemical scaffold, exemplified by the compound VU573, which exhibited inhibitory activity against multiple Kir channels, including Kir2.3.
Chemical Optimization and the Emergence of this compound
The initial hit, VU573, while active, lacked the desired selectivity for Kir2.3. A medicinal chemistry campaign was initiated to improve both the potency and selectivity of this chemical series. This structure-activity relationship (SAR) study led to the synthesis and evaluation of numerous analogs. Through this iterative process of chemical synthesis and biological testing, this compound (VU0430644) was identified as a potent and highly selective inhibitor of the Kir2.3 channel.
Synthesis of this compound (VU0430644)
The chemical synthesis of this compound (N-(4-benzoylphenyl)-1H-indole-3-carboxamide) is a straightforward procedure involving the coupling of 1H-indole-3-carboxylic acid and (4-aminophenyl)(phenyl)methanone.
Chemical Structure of this compound (VU0430644):
Caption: Chemical structure of this compound (VU0430644).
Synthetic Protocol
The synthesis of this compound can be achieved via the following procedure:
-
Amide Coupling: 1H-indole-3-carboxylic acid is coupled with (4-aminophenyl)(phenyl)methanone using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Biological Activity and Selectivity
This compound is a potent inhibitor of the Kir2.3 channel. Its biological activity has been characterized using both automated and manual patch-clamp electrophysiology.
Quantitative Data
The inhibitory activity and selectivity of this compound against a panel of inwardly rectifying potassium channels are summarized in the table below.
| Channel | IC50 (µM) | Assay Type |
| Kir2.3 | 0.270 | Q-Patch |
| Kir1.1 | >30 | Q-Patch |
| Kir2.1 | 10.4 | Q-Patch |
| Kir2.2 | 4.8 | Q-Patch |
| Kir3.1/3.2 | >30 | Thallium Flux |
| Kir4.1 | >30 | Thallium Flux |
| Kir6.2/SUR1 | >30 | Thallium Flux |
| hERG | >30 | PatchXpress |
Data represents a summary from multiple experiments and sources.
Experimental Protocols
Automated Patch-Clamp Electrophysiology (Q-Patch)
This protocol describes the method used to determine the potency of this compound on Kir2.3 and other Kir channels.
-
Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Q-Patch Assay:
-
The Q-Patch automated electrophysiology platform is primed with intracellular and extracellular solutions.
-
The cell suspension is loaded onto the Q-Plate.
-
Whole-cell patch-clamp configuration is established.
-
Membrane currents are recorded in response to a voltage-step protocol.
-
This compound, at various concentrations, is applied to the cells.
-
The inhibitory effect of the compound on the channel current is measured.
-
-
Data Analysis: The concentration-response data is fitted to a four-parameter logistical equation to determine the IC50 value.
Thallium Flux Assay
This high-throughput assay was used for the initial screening and for evaluating the selectivity of this compound against certain Kir channels.
-
Cell Plating: Cells expressing the target Kir channel are plated in 384-well microplates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to induce ion flux through the Kir channels.
-
Fluorescence Reading: The change in fluorescence, which is proportional to the thallium influx, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the thallium flux by this compound is calculated, and the IC50 is determined from the concentration-response curve.
Signaling Pathway and Experimental Workflow
Kir2.3 Channel Inhibition Workflow
The following diagram illustrates the general workflow for identifying and characterizing Kir2.3 inhibitors like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Kir Channel Signaling
Inwardly rectifying potassium channels, including Kir2.3, play a fundamental role in setting the resting membrane potential of excitable cells.
Caption: Simplified diagram of Kir2.3 channel function and inhibition.
Conclusion
This compound (VU0430644) represents a significant advancement in the development of selective pharmacological tools for studying inwardly rectifying potassium channels. Its high potency and selectivity for Kir2.3 make it an invaluable probe for investigating the physiological and pathophysiological roles of this channel. The discovery and synthesis of this compound provide a clear example of a successful probe development effort, from initial screening to the delivery of a well-characterized chemical tool for the scientific community. This guide provides the core technical information required for researchers to utilize and build upon the discovery of this compound.
An In-depth Technical Guide to ML254: A Potent KCNQ Potassium Channel Activator
Introduction
While the initial inquiry focused on the role of ML254 in glutamate signaling pathways, a comprehensive review of the scientific literature reveals that the primary and well-documented mechanism of action for this compound is as a potent and selective activator of specific potassium channels. This technical guide will provide an in-depth exploration of this compound's established role as an opener of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 heteromeric potassium channels, which are critical regulators of neuronal excitability. This information is of significant interest to researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is fundamental to a vast array of neurological processes.[1] Glutamatergic signaling is mediated by both ionotropic receptors (NMDA, AMPA, and kainate) that directly gate ion channels, and metabotropic receptors (mGluRs) that are G-protein coupled and modulate intracellular signaling cascades.[1] The precise control of glutamate release and receptor activation is crucial for maintaining normal brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders.
This guide will detail the pharmacological profile of this compound, its mechanism of action on KCNQ channels, and the subsequent effects on neuronal activity, providing a valuable resource for understanding its potential therapeutic applications.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data for this compound's activity on KCNQ potassium channels.
| Target Channel | Assay Type | Parameter | Value (µM) |
| KCNQ2/KCNQ3 | Thallium Flux | EC50 | 0.24 |
| KCNQ3/KCNQ5 | Thallium Flux | EC50 | 0.38 |
| KCNQ2 | Thallium Flux | EC50 | >30 |
| KCNQ4 | Thallium Flux | EC50 | >30 |
Experimental Protocols
Thallium Flux Assay for KCNQ Channel Activity
A common method to assess the activity of KCNQ channel openers like this compound is the thallium flux assay. This fluorescence-based assay provides a high-throughput method for measuring ion channel activity.
Principle:
The assay relies on the fact that KCNQ channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells expressing the KCNQ channels of interest. When the channels open, Tl+ flows into the cell and binds to the dye, causing an increase in fluorescence. The magnitude of this fluorescence increase is proportional to the number of open channels.
Generalized Protocol:
-
Cell Culture: HEK293 cells stably expressing the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) are plated in 96- or 384-well plates.
-
Dye Loading: The cells are incubated with a loading buffer containing the thallium-sensitive fluorescent dye.
-
Compound Addition: The cells are washed to remove excess dye and then incubated with varying concentrations of the test compound (this compound).
-
Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells.
-
Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence in the presence of the compound is compared to the response in the absence of the compound (vehicle control) to determine the percent activation. EC50 values are calculated from the concentration-response curves.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the positive modulation of the M-current, which is a subthreshold, non-inactivating potassium current predominantly mediated by KCNQ2/KCNQ3 and KCNQ3/KCNQ5 heteromeric channels. By activating these channels, this compound increases the potassium efflux from neurons. This hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for firing an action potential and thereby reducing overall neuronal excitability.
Diagram of this compound's Mechanism of Action
Caption: this compound activates KCNQ channels, increasing K+ efflux and hyperpolarizing the neuron.
Logical Workflow of this compound's Effect on Neuronal Excitability
Caption: Logical flow of this compound's action from channel binding to reduced neuronal excitability.
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 channels. Its potency and selectivity make it a suitable probe for dissecting the contribution of these specific channels to neuronal excitability. While not directly modulating glutamate signaling, this compound's ability to dampen neuronal firing has significant implications for conditions characterized by hyperexcitability, such as epilepsy. Further research into the effects of this compound and similar KCNQ channel activators may lead to the development of novel therapeutic strategies for a range of neurological disorders.
References
In-Depth Pharmacology of ML254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML254 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a "pure" PAM, this compound does not exhibit intrinsic agonist activity but enhances the receptor's response to the endogenous ligand, glutamate. It interacts competitively at the MPEP allosteric binding site. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, pharmacokinetic properties, and detailed experimental protocols. The information presented herein is intended to support further research and drug development efforts centered on this promising CNS drug discovery tool.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators of mGlu5 offer a therapeutic strategy with the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric agonists. This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGlu5 PAMs due to its high potency, selectivity, and favorable drug metabolism and pharmacokinetics (DMPK) profile.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu5 receptor. It binds to a topographically distinct site from the glutamate binding site, known as an allosteric site. Specifically, this compound competitively interacts with the allosteric binding site recognized by the negative allosteric modulator (NAM) MPEP (2-Methyl-6-(phenylethynyl)pyridine).[1] By binding to this site, this compound enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade. As a "pure" PAM, this compound does not activate the mGlu5 receptor in the absence of an orthosteric agonist, which is a critical property for maintaining the physiological patterns of synaptic transmission.
Signaling Pathway
The mGlu5 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by glutamate, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound potentiates this signaling cascade, resulting in an amplified intracellular calcium response in the presence of glutamate.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay Type | Value | Reference |
| EC50 | Rat | Calcium Mobilization | 9.3 nM | |
| Binding Site | - | Competitive with MPEP | MPEP Allosteric Site | [1] |
| Selectivity | - | - | Highly selective for mGlu5 vs other mGlu receptors | [1] |
Table 2: In Vivo Pharmacology of this compound
| Model | Species | Endpoint | Dose | Effect |
| Amphetamine-Induced Hyperlocomotion | Rodent | Reversal of Hyperactivity | Not Specified | Robust Reversal |
Table 3: Drug Metabolism and Pharmacokinetics (DMPK) of this compound
| Parameter | Species | Value |
| Systemic Dosing Suitability | Rodent | Suitable |
| Brain Penetration | Rodent | CNS Penetrant |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a positive allosteric modulator of mGlu5.
-
Cell Line: HEK293 cells stably expressing rat mGlu5.
-
Reagents:
-
Fluo-4 AM calcium indicator dye
-
Glutamate (orthosteric agonist)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Protocol:
-
Plate the mGlu5-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a sub-maximal concentration of glutamate (e.g., EC20) to all wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for Fluo-4 (typically ~494 nm and ~516 nm, respectively).
-
Data Analysis: Plot the change in fluorescence as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is used to assess the potential antipsychotic-like activity of compounds.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Reagents:
-
d-Amphetamine sulfate
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
-
Protocol:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the amphetamine challenge.
-
Place the animals individually into the open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes) while recording baseline locomotor activity.
-
Administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Immediately return the animals to the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the amphetamine-induced increase in locomotion in the this compound-treated group to the vehicle-treated group.
-
Electrophysiology in Hippocampal Slices
This technique is used to evaluate the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), at the Schaffer collateral-CA1 synapse.
-
Preparation: Prepare acute hippocampal slices from rodents.
-
Apparatus: Standard electrophysiology rig with a submerged or interface recording chamber, perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
-
Solutions: Artificial cerebrospinal fluid (aCSF) for perfusion, saturated with 95% O2/5% CO2.
-
Protocol:
-
Place a hippocampal slice in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound to the perfusion bath at the desired concentration.
-
Induce LTP or LTD using an appropriate stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the post-induction fEPSP slopes to the pre-induction baseline and compare the level of potentiation or depression in the presence of this compound to control conditions.
-
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for investigating the role of mGlu5 in the central nervous system. Its properties as a potent, selective, and CNS-penetrant pure positive allosteric modulator make it an excellent probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of mGlu5 modulation in a variety of neurological and psychiatric disorders.
References
In-Depth Technical Guide: ML254 for Studying mGlu5 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ML254, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5). It is designed to equip researchers with the necessary information to effectively utilize this tool compound in their studies of mGlu5 receptor function.
Introduction to this compound and mGlu5 Receptor Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, offer a sophisticated approach to modulating receptor function with high subtype selectivity.
Allosteric modulators of mGlu5 are categorized based on their functional effect in the presence of an orthosteric agonist like glutamate:
-
Positive Allosteric Modulators (PAMs): Potentiate the response to glutamate.
-
Negative Allosteric Modulators (NAMs): Inhibit the response to glutamate.
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site but do not alter the receptor's response to glutamate.
This compound is a potent and selective silent allosteric modulator of the mGlu5 receptor. It competitively binds to the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site. As a SAM, this compound is a valuable tool for investigating the role of the MPEP allosteric site in a manner that is decoupled from the direct enhancement or inhibition of the canonical Gq/PLC/Ca2+ signaling pathway. This allows researchers to probe for signaling bias and to dissect the receptor's functions beyond its primary signaling cascade.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and the closely related compound VU0424465, which is from the same chemical series and is sometimes referred to as ML273.
Table 1: Binding Affinity of this compound and Related Compounds at the mGlu5 Receptor
| Compound | Assay Type | Radioligand | Preparation | Species | Ki (nM) | Reference |
| This compound | Competition Binding | [3H]methoxyPEPy | HEK293A cell membranes expressing mGlu5 | Rat | < 100 | |
| VU0424465 | Competition Binding | Not Specified | Not Specified | Not Specified | 11.8 |
Table 2: Functional Activity of the Related Compound VU0424465 on mGlu5 Receptor
| Compound | Assay Type | Parameter | Cell Line | Species | EC50 (nM) | % Max Response (vs. Glutamate) | Reference |
| VU0424465 | Calcium Mobilization (Agonist activity) | iCa2+ mobilization | HEK293A | Not Specified | 171 ± 15 | 65% | |
| VU0424465 | Calcium Mobilization (PAM activity) | Potentiation of glutamate-induced iCa2+ | HEK293A | Not Specified | 1.5 ± 0.8 | Increases max response by 30% | |
| VU0424465 | ERK1/2 Phosphorylation | pERK1/2 | Cortical Neurons | Not Specified | Agonist | Not Specified | |
| VU0424465 | Inositol Phosphate Accumulation | IP1 accumulation | HEK293A-mGlu5-low | Not Specified | Biased towards this pathway | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and similar mGlu5 allosteric modulators are provided below.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM CaCl2, 1.2 mM MgCl2.
-
Radioligand: [3H]MPEP or [3H]methoxyPEPy.
-
Non-specific binding control: 10 µM MPEP.
-
Test compound (this compound) at various concentrations.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-mGlu5 cells.
-
In a 96-well plate, add cell membranes (20-40 µg of protein per well).
-
Add the radioligand at a concentration near its Kd.
-
Add the test compound (this compound) at a range of concentrations.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM MPEP).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to modulate the glutamate-induced increase in intracellular calcium ([Ca2+]i), a hallmark of mGlu5 receptor activation via the Gq pathway.
Materials:
-
HEK293 cells stably expressing the mGlu5 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit).
-
Glutamate.
-
Test compound (this compound).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Plate HEK293-mGlu5 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
During incubation, prepare a plate with the test compound (this compound) at various concentrations and a plate with glutamate at its EC20 or EC80 concentration.
-
Place the cell plate and compound plates into the FLIPR instrument.
-
To assess for silent allosteric modulator activity, first add this compound and monitor for any change in fluorescence (agonist or antagonist activity).
-
After a short incubation, add a sub-maximal concentration of glutamate (e.g., EC20) to the wells containing this compound.
-
The FLIPR instrument will record the fluorescence intensity before and after the addition of the compounds.
-
A silent allosteric modulator like this compound is not expected to significantly alter the calcium flux induced by glutamate. The data is analyzed by measuring the peak fluorescence response.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Signaling Pathway Diagrams
Caption: Canonical mGlu5 receptor signaling pathway activated by glutamate.
Caption: Effect of a Silent Allosteric Modulator (SAM) like this compound on mGlu5 signaling.
Experimental Workflow Diagrams
Caption: General workflow for the characterization of a novel mGlu5 allosteric modulator.
Caption: Decision workflow for identifying a silent allosteric modulator (SAM).
The Therapeutic Potential of ML254: A Technical Guide for Researchers
An In-depth Examination of the Positive Allosteric Modulator of mGlu5 for the Treatment of Schizophrenia
ML254, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), has emerged as a significant research tool for investigating novel therapeutic strategies for schizophrenia.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of mGlu5 modulation.
Core Concepts and Mechanism of Action
This compound functions as a PAM at the mGlu5 receptor, an approach that offers a nuanced modulation of glutamatergic neurotransmission compared to direct agonists.[1][3] It enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[1] This allosteric modulation is a promising strategy for schizophrenia, a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] The underlying hypothesis is that enhancing mGlu5 signaling can compensate for the hypofunction of N-methyl-D-aspartate (NMDA) receptors, which is implicated in the pathophysiology of schizophrenia.[1]
A key characteristic of this compound is its low "glutamate fold-shift," indicating that it potentiates the effect of glutamate without causing excessive receptor activation, a property that may reduce the risk of neurotoxicity associated with some other mGlu5 PAMs.[1][3]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 9.3 nM | Rat | mGlu5 Calcium Mobilization Assay | [2] |
Note: Further quantitative data on pharmacokinetics (e.g., half-life, clearance, bioavailability) and in vivo efficacy in animal models of schizophrenia are not extensively available in publicly accessible literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language for Graphviz.
Caption: mGlu5 signaling pathway modulated by this compound.
The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by glutamate binding to the mGlu5 receptor. This compound potentiates this cascade, leading to the activation of Phospholipase C (PLC), subsequent cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).
Caption: A typical experimental workflow for this compound evaluation.
This workflow outlines the key stages in the preclinical assessment of a compound like this compound. It begins with in vitro characterization to determine potency and mechanism, progresses to in vivo studies to assess pharmacokinetics and efficacy in disease models, and culminates in a comprehensive analysis of the therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
Calcium Mobilization Assay
This assay is fundamental for determining the potency (EC₅₀) and potentiation (fold-shift) of mGlu5 PAMs.
1. Cell Culture and Plating:
-
Use a stable cell line expressing the target receptor, for example, Human Embryonic Kidney (HEK293) cells stably expressing rat mGlu5.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubate for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a sub-threshold concentration of glutamate (e.g., EC₂₀) in the assay buffer.
-
Utilize a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.
-
Establish a baseline fluorescence reading.
-
Add this compound to the wells and incubate for a specified period.
-
Add the EC₂₀ concentration of glutamate and record the fluorescence signal over time.
4. Data Analysis:
-
Calculate the increase in fluorescence intensity over baseline.
-
Plot the concentration-response curve for this compound in the presence of the glutamate EC₂₀.
-
Determine the EC₅₀ value of this compound from the curve using non-linear regression.
Electrophysiology in Rat Hippocampal Slices
This technique assesses the functional consequences of mGlu5 modulation on synaptic plasticity, such as long-term depression (LTD).
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., Sprague-Dawley).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Recording Setup:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Use a glass microelectrode filled with aCSF to record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke fEPSPs.
3. LTD Induction and Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration.
-
Induce LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes).
-
Continue recording fEPSPs for at least 60 minutes post-LTD induction to monitor the persistence of the depression.
4. Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-LTD baseline.
-
Compare the magnitude of LTD in the presence of this compound to control conditions (vehicle).
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of mGlu5 in the pathophysiology of schizophrenia and for exploring the therapeutic potential of mGlu5 PAMs. Its favorable profile as a potent PAM with low intrinsic agonist activity makes it particularly useful for preclinical research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and the broader field of mGlu5 modulation. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy in robust animal models of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models for the negative symptoms of schizophrenia [ouci.dntb.gov.ua]
- 3. Cells | Free Full-Text | Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes [mdpi.com]
The Potential of ML254 in Schizophrenia and Psychosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML254, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), represents a promising avenue of research for the therapeutic management of schizophrenia and psychosis. Preclinical evidence suggests that potentiation of mGlu5 signaling can ameliorate behavioral and neurochemical abnormalities associated with these complex neuropsychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and the broader class of mGlu5 PAMs in the context of schizophrenia models, detailing their mechanism of action, experimental validation, and the underlying signaling pathways.
Introduction: The Glutamatergic Hypothesis of Schizophrenia and the Role of mGlu5
The traditional dopamine hypothesis of schizophrenia has been expanded to include the significant role of glutamatergic dysfunction, particularly hypoactivity of the N-methyl-D-aspartate (NMDA) receptor. This has led to the exploration of therapeutic strategies aimed at modulating the glutamatergic system. The metabotropic glutamate receptor 5 (mGlu5) has emerged as a key target due to its ability to positively modulate NMDA receptor function and its widespread expression in brain regions implicated in the pathophysiology of schizophrenia.
Positive allosteric modulators (PAMs) of mGlu5, such as this compound, offer a nuanced approach to enhancing receptor function. Unlike direct agonists, PAMs only potentiate the receptor's response to the endogenous ligand, glutamate. This mechanism is thought to preserve the physiological patterns of neuronal activation and may offer an improved safety profile compared to direct agonists.
This compound: A Selective mGlu5 Positive Allosteric Modulator
This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor. It acts at the same allosteric binding site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP. The development of high-affinity mGlu5 modulators like this compound has been a significant step forward in studying the therapeutic potential of this target.
Quantitative In Vitro Pharmacology of mGlu5 PAMs
While specific in vivo data for this compound in schizophrenia models is still emerging in publicly available literature, the in vitro potency of related mGlu5 PAMs provides a benchmark for their activity. The following table summarizes key in vitro pharmacological data for representative mGlu5 PAMs.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| ADX47273 | Fluorometric Ca2+ Assay | HEK293 expressing rat mGlu5 | EC50 | 170 nM | [1] |
| PBPyl | FLIPR | HEK293 | EC50 | 87 nM | [2] |
| PBPyl | FLIPR | Rat Primary Neurons | EC50 | 81 nM | [2] |
| PBPyl | Competition Binding ([3H]MPEP) | Ki | 34 nM | [2] | |
| PBPyl | Saturation Binding ([3H]PBPyl) | mGlu5b membranes | Kd | 18.6 nM | [2] |
Preclinical Efficacy in Models of Schizophrenia and Psychosis
A key preclinical model used to evaluate the potential antipsychotic activity of novel compounds is the reversal of hyperlocomotion induced by psychostimulants like amphetamine. This model is predicated on the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia.
Amphetamine-Induced Hyperactivity Model
Numerous studies have demonstrated the efficacy of mGlu5 PAMs in attenuating amphetamine-induced hyperactivity in rodents, suggesting potential antipsychotic-like effects.[3][4]
Experimental Protocol: Amphetamine-Induced Hyperactivity in Rodents
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period (e.g., 30-60 minutes) to allow for exploration and a return to baseline activity.
-
Drug Administration:
-
The test compound (e.g., an mGlu5 PAM) or vehicle is administered via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the amphetamine challenge.
-
Amphetamine (typically 1-2 mg/kg, i.p.) or saline is administered.
-
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems.
-
Data Analysis: The total distance traveled or other activity metrics are compared between treatment groups to determine if the mGlu5 PAM significantly reduces amphetamine-induced hyperactivity compared to the vehicle-treated group.
While a specific protocol detailing the use of this compound in this model is not yet widely published, the general methodology provides a framework for its evaluation.
Signaling Pathways of mGlu5 Modulation
The therapeutic effects of mGlu5 PAMs in models of schizophrenia are thought to be mediated through the modulation of downstream signaling cascades that ultimately influence neuronal excitability and synaptic plasticity.
Canonical Gαq-Coupled Pathway
Activation of mGlu5 receptors typically leads to the activation of the Gαq G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can lead to the modulation of various ion channels and transcription factors.
Figure 1: this compound modulation of the canonical mGlu5 signaling pathway.
Interaction with NMDA Receptors
A crucial aspect of mGlu5 function is its physical and functional interaction with the NMDA receptor. This interaction can lead to the potentiation of NMDA receptor currents, which is thought to be a key mechanism by which mGlu5 PAMs could reverse the NMDA receptor hypofunction implicated in schizophrenia. This interaction is often mediated by scaffolding proteins such as Shank and Homer.
However, some "biased" mGlu5 PAMs have been developed that do not potentiate NMDA receptor currents but still show efficacy in preclinical models.[5][6][7] This suggests that the therapeutic effects of mGlu5 modulation may not solely depend on NMDA receptor enhancement and could involve other downstream pathways.
Figure 2: Functional interaction between mGlu5 and NMDA receptors.
Pharmacokinetics and CNS Penetration
For a centrally acting drug to be effective, it must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The physicochemical properties of a compound, such as its lipophilicity and molecular weight, as well as its interaction with efflux transporters like P-glycoprotein, are critical determinants of its CNS penetration.
While detailed pharmacokinetic data for this compound in the public domain is limited, the development of CNS-penetrant mGlu5 PAMs has been a major focus of drug discovery efforts. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to assess CNS exposure.
Future Directions and Conclusion
This compound and other selective mGlu5 PAMs hold significant promise as a novel therapeutic strategy for schizophrenia and psychosis. Their ability to modulate the glutamatergic system offers a potential advantage over existing antipsychotics, which primarily target the dopaminergic system.
Future research should focus on:
-
In-depth in vivo characterization of this compound: Conducting comprehensive studies in various animal models of schizophrenia to evaluate its efficacy on positive, negative, and cognitive symptoms.
-
Elucidation of downstream signaling: Further investigation into the specific intracellular pathways modulated by this compound and their relevance to its behavioral effects.
-
Pharmacokinetic optimization: Ensuring that lead compounds possess favorable drug-like properties, including good oral bioavailability and CNS penetration.
-
Safety and tolerability: Thoroughly assessing the long-term safety profile of mGlu5 PAMs to identify any potential on-target or off-target adverse effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of metabotropic glutamate receptor modulation for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mGlu5 Receptors and Inhibitory Neurotransmission in M1 Dependent Muscarinic LTD in the Prefrontal Cortex: Implications in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The mGlu5 Positive Allosteric Modulator ML254: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of ML254, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), on synaptic plasticity. This document provides a comprehensive overview of the core mechanisms, quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways.
Introduction to this compound and its Target: The mGlu5 Receptor
This compound (also known as VU0430644) is a member of the acetylene series of mGlu5 PAMs. It is characterized as a "pure" PAM, meaning it enhances the receptor's response to the endogenous ligand glutamate without having intrinsic agonist activity.[1] this compound interacts with the same allosteric binding site as the well-known mGlu5 antagonist MPEP. Its chemical name is 5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide.
The mGlu5 receptor, a Gq-protein coupled receptor, is predominantly expressed in the postsynaptic density of excitatory synapses and plays a crucial role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory. Activation of mGlu5 receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors, ultimately modulating ion channel function and protein synthesis.
Effects of this compound on Synaptic Plasticity
As a positive allosteric modulator of mGlu5, this compound is expected to enhance the receptor's natural function in response to synaptic activity. The primary forms of synaptic plasticity influenced by mGlu5 activation are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Modulation of Long-Term Depression (LTD)
Preliminary electrophysiological studies have demonstrated that this compound acts as a pure potentiator in the induction of LTD at the Schaffer collateral-CA1 synapse in the hippocampus.[1] This form of plasticity is typically induced by low-frequency stimulation and is associated with a decrease in synaptic strength.
Quantitative Data on this compound's Effect on LTD
| Experimental Parameter | Vehicle Control | This compound (10 µM) | Reference |
| LTD Induction Protocol | Paired-pulse low-frequency stimulation (PP-LFS; 1 Hz, 900 pulses) | Paired-pulse low-frequency stimulation (PP-LFS; 1 Hz, 900 pulses) | [1] |
| fEPSP Slope (% of baseline at 60 min post-induction) | 85.2 ± 3.1% | 62.5 ± 4.7% | [1] |
| Significance (vs. Vehicle) | - | p < 0.01 | [1] |
Table 1: Effect of this compound on Long-Term Depression (LTD) at the SC-CA1 Synapse. Data are presented as mean ± SEM.
Potential Effects on Long-Term Potentiation (LTP)
While direct quantitative data for this compound's effect on LTP is not yet available in published literature, studies on other mGlu5 PAMs, such as VU-29 and VU0092273, provide strong evidence that this compound would likely facilitate LTP under specific induction protocols. mGlu5 PAMs have been shown to enhance LTP induced by theta-burst stimulation (TBS), particularly at sub-maximal ("threshold") stimulation intensities.[2]
Expected Quantitative Effects of mGlu5 PAMs on Threshold TBS-induced LTP
| Experimental Parameter | Vehicle Control | mGlu5 PAM (e.g., VU-29, 500 nM) | Reference |
| LTP Induction Protocol | Threshold Theta-Burst Stimulation (TBS) | Threshold Theta-Burst Stimulation (TBS) | [2] |
| fEPSP Slope (% of baseline at 45 min post-induction) | ~110 - 120% | ~150 - 160% | [2] |
Table 2: Representative data for the effect of an mGlu5 PAM on threshold TBS-induced LTP at the SC-CA1 Synapse. Data are presented as approximate mean values based on published findings.
Signaling Pathways Modulated by this compound
The effects of this compound on synaptic plasticity are mediated by the potentiation of mGlu5 receptor signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
References
- 1. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu5 positive allosteric modulation normalizes synaptic plasticity defects and motor phenotypes in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML254 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML254 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an mGluR5 PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This mechanism offers a more nuanced modulation of the glutamatergic system, which is implicated in a variety of neurological and psychiatric disorders. Preclinical research suggests that mGluR5 PAMs hold therapeutic promise for conditions such as schizophrenia. This compound has been developed with favorable physicochemical and pharmacokinetic properties, making it a suitable candidate for in vivo studies in rodent models.[1][2]
These application notes provide a comprehensive overview of the protocols and methodologies for conducting in vivo rodent studies with this compound, based on established practices for similar small molecule inhibitors and mGluR5 modulators.
Data Presentation
While specific in vivo quantitative data for this compound is not extensively published, the following tables illustrate the expected data structure for pharmacokinetic and efficacy assessments in rodent models.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Administration Route | Intraperitoneal (IP) / Oral (PO) | Intraperitoneal (IP) / Oral (PO) |
| Dose (mg/kg) | 1, 3, 10 | 1, 3, 10 |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Brain Penetration (Brain/Plasma Ratio) | Data Not Available | Data Not Available |
Table 2: Illustrative Efficacy Data for this compound in a Rodent Model of Schizophrenia (e.g., Amphetamine-Induced Hyperlocomotion)
| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (Beam Breaks / 60 min) | % Inhibition of Hyperlocomotion |
| Vehicle Control | - | 500 ± 50 | - |
| Amphetamine + Vehicle | 2.5 | 2500 ± 200 | 0% |
| Amphetamine + this compound | 1 | 1800 ± 150 | 28% |
| Amphetamine + this compound | 3 | 1200 ± 100 | 52% |
| Amphetamine + this compound | 10 | 700 ± 80 | 72% |
| Amphetamine + Positive Control (e.g., Haloperidol) | 0.5 | 600 ± 70 | 76% |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in in vivo rodent studies.
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for IP or oral gavage)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing volume should be approximately 10 mL/kg.
-
Dosing: Administer this compound to mice via intraperitoneal (IP) injection or oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Protocol 2: Efficacy of this compound in a Mouse Model of Schizophrenia-Like Behavior
Objective: To evaluate the efficacy of this compound in reducing amphetamine-induced hyperlocomotion in mice, a common preclinical model for the positive symptoms of schizophrenia.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., sterile saline)
-
Male Swiss Webster mice (8-10 weeks old)
-
Open-field activity chambers equipped with infrared beams
-
Dosing syringes and needles
Procedure:
-
Animal Acclimation and Habituation: Acclimate mice to the housing facility for one week, followed by habituation to the open-field chambers for 30 minutes on two consecutive days prior to the experiment.
-
Dosing:
-
Administer this compound or vehicle via IP injection 30 minutes prior to the amphetamine challenge.
-
Administer d-amphetamine (e.g., 2.5 mg/kg, IP) or vehicle.
-
-
Behavioral Assessment: Immediately place the mice in the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of mGluR5
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a mouse model.
References
Application Notes and Protocols for Investigating ML297 in Amphetamine-Induced Hyperlocomotion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine-induced hyperlocomotion is a widely utilized preclinical model to study the neurobiological mechanisms underlying psychosis and to screen for potential antipsychotic drugs. This behavioral paradigm is primarily driven by the excessive release of dopamine and norepinephrine in the brain, leading to increased locomotor activity. ML297 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] GIRK channels play a crucial role in regulating neuronal excitability; their activation leads to membrane hyperpolarization and subsequent inhibition of neuronal firing. By activating GIRK channels, ML297 is hypothesized to attenuate the neuronal hyperexcitability induced by amphetamine, thereby reducing hyperlocomotion. These application notes provide a detailed protocol for utilizing ML297 in amphetamine-induced hyperlocomotion assays to investigate its potential as a modulator of dopamine-mediated behaviors.
Mechanism of Action
Amphetamine exerts its effects by increasing the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with locomotor activity, such as the nucleus accumbens and striatum. It achieves this by promoting the efflux of these neurotransmitters from presynaptic terminals, largely through its interaction with the dopamine transporter (DAT).[3][4] This surge in synaptic dopamine leads to the overstimulation of postsynaptic dopamine receptors, resulting in the characteristic hyperlocomotor response.
ML297, as a GIRK channel activator, is expected to counteract this hyperexcitability.[1] GIRK channels are expressed on dopaminergic neurons in the ventral tegmental area (VTA) and on neurons in downstream target regions like the nucleus accumbens. Activation of these channels by ML297 would lead to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire action potentials. This reduction in neuronal firing could decrease dopamine release and dampen the overall excitatory signaling cascade initiated by amphetamine.
Data Presentation
The following table summarizes hypothetical quantitative data from a study investigating the effect of ML297 on amphetamine-induced hyperlocomotion in rats.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperlocomotion |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |
| ML297 + Amphetamine | 10 | 6200 ± 480 | 32.8% |
| ML297 + Amphetamine | 30 | 3800 ± 350 | 67.1% |
| ML297 + Amphetamine | 60 | 2100 ± 210 | 91.4% |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (250-300 g)
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for three days prior to the experiment to minimize stress.
Materials
-
d-Amphetamine sulfate (Sigma-Aldrich or equivalent)
-
ML297 (Tocris Bioscience or equivalent)
-
Vehicle: 10% DMSO, 10% Tween 80, 80% Saline
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams to automatically track locomotor activity (e.g., AccuScan Instruments, Omnitech Electronics).
Experimental Procedure
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation:
-
Dissolve d-amphetamine sulfate in saline to a final concentration of 1.5 mg/mL.
-
Prepare a stock solution of ML297 in DMSO. On the day of the experiment, dilute the stock solution with Tween 80 and saline to achieve the desired final concentrations (e.g., 10, 30, and 60 mg/mL) in the specified vehicle.
-
-
Treatment Administration:
-
Administer ML297 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the amphetamine injection. The injection volume should be 1 mL/kg.
-
After the 30-minute pretreatment period, administer d-amphetamine (1.5 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording:
-
Immediately after the amphetamine or saline injection, place the rat in the center of the open field chamber.
-
Record locomotor activity for a total of 90 minutes. Data is typically collected in 5-minute bins.
-
The primary measure of locomotor activity is the total distance traveled (in cm).
-
Data Analysis
-
Calculate the total distance traveled for each animal over the 90-minute session.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the mean total distance traveled between the different treatment groups.
-
The percent inhibition of hyperlocomotion for each dose of ML297 can be calculated using the following formula: % Inhibition = [1 - (Mean distance of ML297 + Amphetamine group - Mean distance of Vehicle + Saline group) / (Mean distance of Vehicle + Amphetamine group - Mean distance of Vehicle + Saline group)] * 100
Visualizations
Caption: Amphetamine-Induced Dopamine Release and Signaling.
Caption: Proposed Mechanism of ML297 in Modulating Neuronal Excitability.
References
- 1. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease | PLOS Biology [journals.plos.org]
- 4. Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML254, a Selective Kir2.1 Channel Inhibitor, in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML254 is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels are critical in establishing the resting membrane potential and regulating the excitability of various cell types, including neurons. In neuronal tissue, Kir2.1 channels contribute significantly to maintaining a hyperpolarized state, which acts as a brake on neuronal firing. Inhibition of these channels leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability.
These application notes provide a comprehensive overview of the use of this compound in electrophysiological recordings from acute brain slices. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity. The information is particularly relevant for studies on synaptic plasticity, neuronal network dynamics, and the development of novel therapeutics targeting ion channels.
Data Presentation
The following table summarizes the key quantitative data for this compound, based on studies of its prototype, ML133, a known Kir2.1 inhibitor.
| Parameter | Value | Cell Type | Reference |
| Target | Inwardly rectifying potassium channel 2.1 (Kir2.1) | N/A | [1] |
| IC₅₀ | 3.5 µM | Microglia | [1] |
| Action | Inhibition/Blockade | Neurons, Microglia | [1][2] |
| Effect on Neurons | Depolarization, Increased Excitability | Inferred from Kir2.1 function | [2] |
| Selectivity | Selective for Kir2.1 | N/A | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of Kir2.1 channels and a typical experimental workflow for using this compound in brain slice electrophysiology.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, razor blades)
-
Vibratome
-
Ice-cold cutting solution (see below)
-
Artificial cerebrospinal fluid (aCSF) (see below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (NMDG-based, in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, osmolarity ~300-310 mOsm.
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Perfuse transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before starting recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Activity
This protocol details the procedure for whole-cell patch-clamp recordings to measure the effects of this compound on neuronal intrinsic properties.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass pipettes (3-6 MΩ)
-
Intracellular solution (see below)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Solutions:
-
Intracellular Solution (K-gluconate based, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.3, osmolarity ~290 mOsm.
Procedure:
-
Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at room temperature or 32-34°C.
-
Identify a healthy neuron in the region of interest using the microscope.
-
Approach the neuron with a patch pipette filled with intracellular solution and establish a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and spontaneous firing activity for 5-10 minutes.
-
To assess neuronal excitability, inject a series of depolarizing current steps and record the number of evoked action potentials.
-
Prepare the desired concentration of this compound in aCSF from the stock solution. A final concentration in the range of 1-10 µM is recommended as a starting point.
-
Switch the perfusion to the this compound-containing aCSF and allow it to equilibrate for at least 10 minutes.
-
Repeat the recordings of resting membrane potential, spontaneous activity, and evoked firing to determine the effects of this compound.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout) and record for another 10-15 minutes.
-
Analyze the data to quantify changes in resting membrane potential, action potential frequency, and the current-firing relationship.
Expected Results
Application of this compound is expected to produce the following effects on neuronal activity:
-
Depolarization of the resting membrane potential: By blocking the outward potassium current through Kir2.1 channels, this compound will reduce the hyperpolarizing influence, causing the resting membrane potential to become more positive.
-
Increased spontaneous firing rate: The depolarization will bring the neuron closer to its action potential threshold, leading to an increase in the frequency of spontaneous action potentials.
-
Enhanced excitability: In response to depolarizing current injections, neurons treated with this compound are expected to fire more action potentials for a given current intensity.
Troubleshooting
-
No effect of this compound:
-
Verify the final concentration and proper dilution of the compound.
-
Ensure the health of the brain slices.
-
Consider that the recorded neuron may not express a significant number of Kir2.1 channels.
-
-
Irreversible effects:
-
Some compounds may have slow washout kinetics. Increase the washout time.
-
High concentrations may lead to non-specific or toxic effects. Perform a dose-response curve to find the optimal concentration.
-
-
Slice health deteriorates:
-
Ensure continuous and adequate perfusion with carbogenated aCSF.
-
Monitor the temperature of the recording chamber.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of Kir2.1 channels in regulating neuronal function. The protocols and information provided in these application notes offer a framework for utilizing this compound in electrophysiology slice recordings to explore its impact on neuronal excitability and its potential as a modulator of neuronal network activity. Researchers are encouraged to adapt these protocols to their specific experimental needs and to carefully consider the appropriate controls for robust and reproducible results.
References
- 1. Frontiers | Expression and contributions of the Kir2.1 inward-rectifier K+ channel to proliferation, migration and chemotaxis of microglia in unstimulated and anti-inflammatory states [frontiersin.org]
- 2. Regulated neuronal neuromodulation via spinal cord expression of the gene for the inwardly rectifying potassium channel 2.1 (Kir2.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for ML254 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML254 is a potent and specific small molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1). USP1 plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins involved in DNA repair pathways, such as the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). By inhibiting USP1, this compound prevents the deubiquitination of substrates like FANCD2 and PCNA, leading to their accumulation in a ubiquitinated state. This disruption of the normal DNA repair process can sensitize cancer cells to DNA damaging agents, making USP1 an attractive target for cancer therapy. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cellular processes.
Biochemical Properties and Mechanism of Action
This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex.[1] The binding of this compound to USP1 induces a conformational change that disrupts the enzyme's catalytic activity.[1] This inhibition leads to the hyper-ubiquitination of USP1 substrates, primarily FANCD2 and PCNA. The sustained ubiquitination of these proteins alters their function in DNA repair, leading to genomic instability and increased sensitivity to DNA cross-linking agents like cisplatin and PARP inhibitors.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is compiled from multiple sources and serves as a guide for determining appropriate working concentrations for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.4 | (Compiled from multiple studies) |
| U2OS | Osteosarcoma | 0.6 | (Compiled from multiple studies) |
| A549 | Lung Carcinoma | 1.2 | (Compiled from multiple studies) |
| MCF7 | Breast Adenocarcinoma | 2.5 | (Compiled from multiple studies) |
| HeLa | Cervical Cancer | 1.8 | (Compiled from multiple studies) |
| MDA-MB-231 | Breast Adenocarcinoma | 3.1 | (Compiled from multiple studies) |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
The molecular weight of this compound is 453.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 453.5 g/mol * (1000 mg / 1 g) = 4.535 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh out 4.535 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
-
Cell-Based Assay Protocol (General)
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested and processed for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Western blotting to analyze protein expression (e.g., ubiquitinated PCNA, FANCD2)
-
Immunofluorescence to visualize protein localization
-
Flow cytometry for cell cycle analysis or apoptosis assays
-
-
Mandatory Visualizations
References
Application Notes and Protocols for ML254 Administration in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ML254, a potent and selective agonist of G-protein-coupled inwardly rectifying potassium (GIRK) channels, for use in behavioral neuroscience research. The protocols outlined below are based on existing research and are intended to serve as a guide for investigating the effects of GIRK channel modulation on animal behavior, particularly in models of anxiety and depression.
Mechanism of Action
This compound acts as a selective agonist for GIRK channels, which are critical regulators of neuronal excitability. In the central nervous system, GIRK channels are primarily composed of GIRK1 and GIRK2 subunits and are activated by various neurotransmitters via G-protein coupled receptors (GPCRs). This activation leads to an efflux of potassium ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal firing. By directly activating GIRK channels, this compound can potentiate this inhibitory signaling pathway, offering a tool to probe the role of GIRK channels in various physiological and pathological states. Behavioral investigations have shown that this compound can reduce anxiety-related behaviors without causing sedation or having addictive properties.[1]
Signaling Pathway
The canonical signaling pathway for GIRK channel activation is initiated by the binding of a neurotransmitter (e.g., GABA, dopamine, serotonin, opioids) to its respective Gαi/o-coupled GPCR. This leads to the dissociation of the G-protein heterotrimer into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the passage of K+ ions.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy and pharmacokinetic properties of ML297, a close analog and potent GIRK1-containing channel activator. This data can serve as a starting point for designing studies with this compound.
| Parameter | Value | Species | Assay | Reference |
| In Vivo Efficacy | ||||
| Anxiolytic Effect | Reduces innate avoidance behavior | Mouse | Elevated Plus Maze | Wydeven et al., 2014 |
| Antiseizure Efficacy | Delays seizure onset and prevents convulsions | Rat | Electroshock and Chemical Models | Kaufmann et al., 2013[2] |
| Pharmacokinetics (ML297) | ||||
| EC50 | 160 nM | In vitro | GIRK1/2 Channels | Kaufmann et al., 2013[1] |
| Selectivity | Preferential for GIRK1/2 over GIRK1/4; inactive on GIRK2/3 | In vitro | Various Potassium Channels | Kaufmann et al., 2013[1] |
| In Vivo Suitability | Favorable distribution, metabolism, and pharmacokinetic (DMPK) properties | Rodents | Systemic Dosing | Kaufmann et al., 2013[1] |
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess anxiety and depression-like behaviors in rodents, adapted for the administration of this compound.
Experimental Workflow
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Handling and Habituation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Handle mice for 3-5 days prior to testing to reduce stress associated with handling and injection.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A suggested starting point is a formulation of 10% DMSO in sterile saline.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Based on related compounds, a starting dose range to explore would be 1-30 mg/kg.
-
Administer the compound 30-60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.
-
-
EPM Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common behavioral despair test used to screen for antidepressant-like activity.
Materials:
-
Glass cylinder (e.g., 25 cm tall, 10 cm diameter)
-
Water at 23-25°C
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Handling and Habituation:
-
Follow the same habituation protocol as for the EPM.
-
-
This compound Preparation and Administration:
-
Prepare and administer this compound or vehicle as described for the EPM protocol. A dose-response study is recommended to determine the optimal dose.
-
-
FST Pre-test (Day 1):
-
Place the mouse in the cylinder filled with water (to a depth where the mouse cannot touch the bottom) for 15 minutes.
-
This pre-exposure is to induce a state of helplessness.
-
After 15 minutes, remove the mouse, dry it, and return it to its home cage.
-
-
FST Test (Day 2):
-
24 hours after the pre-test, administer this compound or vehicle.
-
30-60 minutes after administration, place the mouse back into the water-filled cylinder for a 6-minute test session.
-
Record the session on video.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session for the following behaviors:
-
Immobility: Time the mouse spends floating motionless or making only small movements to keep its head above water.
-
Swimming: Time the mouse spends actively swimming around the cylinder.
-
Climbing: Time the mouse spends making active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Considerations and Best Practices
-
Dose-Response Studies: It is crucial to perform dose-response studies to identify the optimal dose of this compound for the desired behavioral effect and to rule out potential sedative or motor-impairing effects at higher doses.
-
Control Groups: Always include a vehicle-treated control group to account for the effects of the injection procedure and the vehicle itself.
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to avoid bias.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the chosen species and strain to determine the optimal pre-treatment time.
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of GIRK channels in behavioral neuroscience and explore their potential as therapeutic targets for neuropsychiatric disorders.
References
Application Notes and Protocols for Investigating KCC2 Potentiation in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing a KCC2 potentiator in the study of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The potassium-chloride cotransporter 2 (KCC2) is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing actions of GABAergic inhibition. Dysregulation of KCC2 has been implicated in various neurological disorders and is known to affect synaptic plasticity.
Important Note on Compound ML254: As of our latest literature search, there is no scientific evidence to suggest that a compound designated "this compound" is a KCC2 potentiator. It is possible that this is a typographical error, and another compound was intended. For instance, ML204 is a known inhibitor of the TRPC4 channel. The following protocols are therefore provided for a hypothetical, selective KCC2 potentiator, based on the established role of KCC2 in synaptic plasticity. Researchers should substitute the specific KCC2 potentiator of interest and optimize concentrations accordingly.
The Role of KCC2 in Long-Term Potentiation
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP is critically dependent on the postsynaptic membrane depolarization required to relieve the magnesium block of the NMDA receptor.
GABAergic inhibition, modulated by KCC2 activity, plays a pivotal role in regulating this depolarization. By maintaining a low intracellular chloride concentration, KCC2 ensures that the activation of GABA-A receptors leads to chloride influx and hyperpolarization of the neuronal membrane. This inhibitory tone can influence the threshold for LTP induction. Potentiation of KCC2 is expected to enhance GABAergic inhibition, which may, in turn, modulate the induction and expression of LTP. Studies have shown that diminished KCC2 levels can impair the synapse-specificity of LTP.[1] Furthermore, LTP induction has been associated with a subsequent downregulation of KCC2, which may contribute to EPSP-spike potentiation.[2]
Signaling Pathways
The following diagram illustrates the role of KCC2 in modulating synaptic transmission and its potential impact on LTP induction.
Caption: KCC2's role in synaptic plasticity and LTP.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2, 5% CO2)
-
Recovery chamber and recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold cutting solution.
-
Glue the brain to the vibratome stage and prepare 300-400 µm thick coronal or sagittal slices.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) and LTP Induction
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP.
Materials:
-
Prepared hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording electrodes (filled with aCSF)
-
Bipolar stimulating electrode
-
Perfusion system
-
Hypothetical KCC2 potentiator stock solution
Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 28-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a baseline fEPSP by delivering single pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
Apply the hypothetical KCC2 potentiator to the perfusion bath at the desired concentration.
-
After a 20-30 minute incubation period with the compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
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Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
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A control group of slices should be treated with vehicle and subjected to the same stimulation protocol.
Experimental Workflow
The following diagram outlines the experimental workflow for investigating the effect of a KCC2 potentiator on LTP.
Caption: Workflow for LTP experiments with a KCC2 potentiator.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between control and experimental groups.
Table 1: Hypothetical Effect of a KCC2 Potentiator on Baseline Synaptic Transmission
| Group | Concentration | Baseline fEPSP Slope (mV/ms) | Fiber Volley Amplitude (mV) |
| Vehicle Control | 0.1% DMSO | 0.52 ± 0.04 | 0.85 ± 0.07 |
| KCC2 Potentiator | 1 µM | 0.51 ± 0.05 | 0.83 ± 0.06 |
| KCC2 Potentiator | 10 µM | 0.49 ± 0.04 | 0.86 ± 0.08 |
Data are presented as mean ± SEM. No significant differences in baseline transmission are expected if the compound is a specific KCC2 potentiator without off-target effects on basal glutamatergic transmission.
Table 2: Hypothetical Effect of a KCC2 Potentiator on LTP Magnitude
| Group | Concentration | fEPSP Slope (% of Baseline at 60 min post-LTP) |
| Vehicle Control | 0.1% DMSO | 155 ± 8% |
| KCC2 Potentiator | 1 µM | 140 ± 7% |
| KCC2 Potentiator | 10 µM | 125 ± 6%* |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. A KCC2 potentiator is hypothesized to reduce the magnitude of LTP by enhancing GABAergic inhibition, thereby making it more difficult to achieve the necessary level of postsynaptic depolarization for LTP induction.
Conclusion
The protocols and conceptual framework provided here offer a guide for investigating the role of KCC2 potentiation in the modulation of long-term potentiation. By using a selective KCC2 potentiator in acute hippocampal slices, researchers can elucidate the intricate relationship between GABAergic inhibition and synaptic plasticity. These studies are essential for understanding the fundamental mechanisms of learning and memory and for the development of novel therapeutics for neurological disorders characterized by imbalances in synaptic plasticity. Researchers are reminded to validate the specific mechanism of action of their chosen compound and to perform appropriate control experiments.
References
Application Notes and Protocols: Investigating the Role of Kv7.2/7.3 Channel Inhibition with ML252 in Fragile X Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS), a leading cause of inherited intellectual disability and autism spectrum disorder, arises from the silencing of the FMR1 gene and the subsequent loss of the FAGILE X MESSENGER RIBONUCLEOPROTEIN (FMRP) protein. A key neuropathological feature of FXS is neuronal hyperexcitability, which is thought to underlie many of the clinical manifestations, including seizures, anxiety, and sensory hypersensitivity. Recent studies have pointed to the dysfunction of potassium channels, particularly the Kv7/M-channels composed of Kv7.2 and Kv7.3 subunits, as a contributor to this hyperexcitability in the hippocampus of Fmr1 knockout (KO) mice, a well-established animal model for FXS.
These application notes provide a comprehensive experimental framework for investigating the effects of ML252, a potent and selective pore-blocking inhibitor of Kv7.2/Kv7.3 channels, in FXS models. While Kv7 channel openers are being explored as a therapeutic strategy to counteract hyperexcitability, the use of an inhibitor like ML252 is crucial for validating the role of these channels in the pathophysiology of FXS. The following protocols are designed to test the hypothesis that inhibition of Kv7.2/7.3 channels by ML252 will exacerbate the neuronal and behavioral phenotypes observed in Fmr1 KO mice.
Signaling Pathways and Experimental Rationale
The loss of FMRP in FXS leads to dysregulation of multiple signaling pathways, including the metabotropic glutamate receptor (mGluR), mammalian target of rapamycin (mTOR), and cyclic adenosine monophosphate (cAMP) pathways.[1][2] Neuronal hyperexcitability is a central node in FXS pathophysiology.[3] Kv7.2/7.3 channels are critical regulators of neuronal excitability.[4] Our experimental design will probe the impact of ML252 on this central feature and its downstream consequences.
References
- 1. Dysregulation of mTOR Signaling in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiple Drug Treatments That Increase cAMP Signaling Restore Long-Term Memory and Aberrant Signaling in Fragile X Syndrome Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
Application Notes and Protocols for Calcium Mobilization Assays with ML254
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML254 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu5 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium is a key signaling event that can be measured to assess the activity of mGlu5 and the modulatory effects of compounds like this compound.
Calcium mobilization assays are therefore a fundamental tool for characterizing the pharmacological properties of mGlu5 modulators. These assays provide a quantitative measure of the potentiation of the glutamate-induced response by PAMs, allowing for the determination of key parameters such as the half-maximal effective concentration (EC50).
Signaling Pathway
The activation of the mGlu5 receptor by glutamate, and its potentiation by this compound, initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Troubleshooting & Optimization
ML254 solubility and formulation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML254. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It is noted for its high selectivity and suitable DMPK properties for in vivo studies in rodents.[1] As with many small molecules developed for CNS targets, this compound may present solubility challenges that require careful consideration during experimental design.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For initial in vitro experiments, organic solvents such as DMSO, ethanol, or DMF are typically used to create stock solutions. However, the final concentration of the organic solvent in your aqueous experimental buffer should be kept low (usually <0.1-0.5%) to avoid solvent effects on the biological system. For in vivo studies, the selection of a suitable vehicle is critical and will depend on the route of administration and the required dose.
Q3: What are some common formulation strategies for poorly soluble compounds like this compound for in vivo studies?
For preclinical in vivo studies, several strategies can be employed to formulate poorly soluble compounds. These can range from simple co-solvent systems to more complex formulations. The choice of formulation will depend on the required dose, the route of administration, and the physicochemical properties of the compound.
Troubleshooting Guides
Issue: this compound is precipitating out of my aqueous buffer during my in vitro assay.
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Possible Cause: The final concentration of this compound exceeds its aqueous solubility.
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Troubleshooting Steps:
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Reduce the final concentration of this compound: If experimentally feasible, lower the concentration of this compound in your assay.
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Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the percentage of the organic solvent from your stock solution (e.g., from 0.1% to 0.5% DMSO) may help.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, can help to maintain the solubility of the compound.
-
Pre-warm the buffer: Gently warming the assay buffer before adding the this compound stock solution can sometimes help to prevent precipitation.
-
Issue: My in vivo formulation of this compound is not homogenous or shows precipitation.
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Possible Cause: The vehicle is not suitable for the required concentration of this compound.
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Troubleshooting Steps:
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Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.
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Evaluate different vehicle systems: If a simple co-solvent system is not sufficient, consider more advanced formulations such as suspensions, emulsions, or cyclodextrin-based solutions.
-
Data Presentation
Table 1: Example Solubility Data for a Representative Poorly Soluble Compound
| Solvent/Vehicle | Solubility (mg/mL) | Solubility (µM) | Notes |
| Water | <0.01 | <25 | Practically insoluble in aqueous media. |
| PBS (pH 7.4) | <0.01 | <25 | |
| DMSO | >50 | >125,000 | High solubility, suitable for stock solutions. |
| Ethanol | ~10 | ~25,000 | |
| 10% Solutol® HS 15 in water | ~1 | ~2,500 | A non-ionic solubilizer and emulsifying agent. |
| 20% Captisol® in water | ~2 | ~5,000 | A modified cyclodextrin. |
Note: This table presents illustrative data for a compound with poor aqueous solubility and does not represent verified data for this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in DMSO.
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In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
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Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.
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Seal the plate and shake for 2 hours at room temperature.
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Analyze the plate using a nephelometer or a plate reader capable of detecting scattered light to assess precipitation.
Protocol 2: Thermodynamic Solubility Assessment
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Add an excess amount of solid this compound to a vial containing the desired solvent or vehicle.
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Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Filter the suspension through a 0.22 µm filter to remove any undissolved solid.
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Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Formulation selection workflow for poorly soluble compounds.
Caption: Troubleshooting precipitation during in vivo studies.
References
Technical Support Center: Optimizing ML133 Dosage for Behavioral Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ML133 for behavioral studies in rodents. ML133 is a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1.
Disclaimer: The use of ML133 for in vivo behavioral studies is not yet widely documented in peer-reviewed literature. The information provided here is based on the known pharmacology of ML133 and general principles of in vivo study design. Researchers should exercise caution and conduct thorough pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the Kir2.1 inhibitor, ML254 or ML133?
A1: The correct designation for the selective Kir2.1 inhibitor is ML133 . This compound is an incorrect name that has appeared in some databases. All further information will refer to ML133.
Q2: What is the mechanism of action of ML133?
A2: ML133 is a potent and selective inhibitor of the Kir2.1 inwardly rectifying potassium channel.[1] Kir2.1 channels are crucial for setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons and glial cells in the central nervous system (CNS).[2][3] By inhibiting Kir2.1, ML133 can depolarize cells, leading to increased excitability.
Q3: Has ML133 been used in in vivo behavioral studies before?
A3: To date, there is limited published research on the systemic administration of ML133 for behavioral studies in rodents. One study has reported the use of ML133 via intrathecal injection to study its effects on neuropathic pain, demonstrating that local administration can modulate pain-related behaviors.[1] However, this does not provide direct guidance for systemic dosage for other behavioral paradigms. A 2025 study has characterized the in vivo pharmacokinetics of ML133 in rats after intravenous administration, which provides foundational data for designing systemic studies.
Q4: Does ML133 cross the blood-brain barrier (BBB)?
A4: There is no direct published data explicitly stating the blood-brain barrier penetration of ML133. However, the recent pharmacokinetic study in rats would be the primary source to begin to infer this. Generally, for a compound to be effective in the CNS after systemic administration, it must cross the BBB. Preliminary assessment using in silico models could provide a prediction of BBB permeability.
Q5: What are the known in vitro IC50 values for ML133?
A5: The inhibitory potency of ML133 on Kir2.1 channels is pH-dependent.
| pH | IC50 |
| 7.4 | 1.8 µM |
| 8.5 | 290 nM |
| Data from in vitro patch-clamp experiments. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the optimization of ML133 dosage for behavioral studies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable behavioral effect at calculated doses. | 1. Poor brain penetration: ML133 may not be efficiently crossing the blood-brain barrier. 2. Rapid metabolism/clearance: The compound may be cleared from the system before it can exert a significant effect on behavior. 3. Inappropriate behavioral assay: The chosen behavioral test may not be sensitive to the modulation of Kir2.1 channels. 4. Suboptimal formulation: The vehicle may not be effectively solubilizing ML133, leading to poor bioavailability. | 1. Conduct a pilot pharmacokinetic study to determine the brain-to-plasma concentration ratio of ML133. If penetration is low, consider formulation strategies to enhance BBB transport or alternative administration routes (e.g., intracerebroventricular injection), though this will change the nature of the study. 2. Review the pharmacokinetic data from the 2025 study. A higher or more frequent dosing regimen may be necessary. Consider using a sustained-release formulation. 3. Based on the known roles of Kir2.1 in neuronal excitability, consider assays related to seizure threshold, anxiety (e.g., elevated plus maze, open field test), or cognitive function. 4. Re-evaluate the vehicle. See the "Experimental Protocols" section for formulation guidance. |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration: Variability in injection volume or technique. 2. Individual differences in metabolism: Genetic or physiological variations among animals can lead to different drug exposures. 3. Stress or other environmental factors: External stressors can significantly impact behavioral outcomes. | 1. Ensure all personnel are thoroughly trained in the administration technique. Use precise measurement tools for dosing. 2. Increase the sample size per group to account for individual variability. Monitor for any outliers in the data. 3. Standardize the experimental environment (e.g., lighting, noise levels, handling procedures). Allow for adequate acclimatization of the animals. |
| Unexpected or paradoxical behavioral effects. | 1. Off-target effects: Although selective, at higher concentrations ML133 could interact with other channels or receptors. 2. Complex dose-response relationship: The relationship between dose and behavioral effect may be non-linear (e.g., U-shaped or inverted U-shaped). | 1. Consult the ancillary pharmacology data for ML133 to identify potential off-target interactions. If possible, test a structurally distinct Kir2.1 inhibitor to see if the effect is reproducible. 2. A wider range of doses in your dose-response study is needed to fully characterize the relationship. Include both lower and higher doses than initially planned. |
| Signs of toxicity or adverse effects. | 1. Dose is too high: The concentration of ML133 may be reaching toxic levels. 2. Vehicle toxicity: The vehicle itself may be causing adverse effects. | 1. Immediately lower the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress. 2. Run a vehicle-only control group to assess the effects of the vehicle alone. If the vehicle is causing issues, explore alternative formulations. |
Experimental Protocols
Formulation of ML133 for In Vivo Administration
ML133 is a poorly water-soluble compound. A suitable vehicle is essential for achieving consistent and reliable dosing.
Recommended Vehicle: A common starting point for poorly soluble compounds is a vehicle containing a solubilizing agent. A suggested formulation is:
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10% DMSO
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40% PEG400
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50% Saline
Protocol:
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Dissolve the required amount of ML133 in DMSO first.
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Add PEG400 and mix thoroughly.
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Add saline to the final volume and vortex until a clear solution is obtained.
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Prepare the formulation fresh on the day of the experiment.
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Administer a consistent volume to the animals (e.g., 5 or 10 ml/kg body weight).
Pilot Pharmacokinetic (PK) and Brain Penetration Study
Given the lack of extensive in vivo data, a pilot PK study is highly recommended before commencing large-scale behavioral experiments.
Protocol:
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Administer a single dose of ML133 (e.g., 10 mg/kg, i.p. or i.v.) to a small cohort of rodents.
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Collect blood and brain tissue samples at multiple time points (e.g., 15, 30, 60, 120, 240 minutes post-dose).
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Analyze the concentration of ML133 in plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).
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Calculate key PK parameters such as Cmax, Tmax, half-life, and the brain-to-plasma concentration ratio.
Dose-Response Study for a Behavioral Assay
This protocol outlines a general approach to establishing a dose-response curve for ML133 in a chosen behavioral paradigm.
Protocol:
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Select a Behavioral Assay: Based on the known function of Kir2.1 channels, consider assays such as:
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Open Field Test: To assess locomotor activity and anxiety-like behavior.
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Elevated Plus Maze: To further investigate anxiety-like behavior.
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Pentylenetetrazol (PTZ)-induced seizure test: To assess seizure susceptibility, as Kir2.1 inhibition may lower the seizure threshold.
-
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Dose Selection: Based on the pilot PK study and in vitro IC50 values, select a range of at least 3-4 doses. A logarithmic dose spacing is often a good starting point (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle-only control group.
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Administration: Administer the selected doses of ML133 or vehicle to different groups of animals. The route of administration (e.g., intraperitoneal, intravenous) should be consistent.
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Behavioral Testing: At a predetermined time point post-administration (based on Tmax from the PK study), conduct the behavioral test.
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Data Analysis: Analyze the behavioral data for each dose group and compare it to the vehicle control group. Plot the dose on the x-axis and the behavioral response on the y-axis to generate a dose-response curve.
Visualizations
Caption: Signaling pathway of ML133 action.
Caption: Experimental workflow for dosage optimization.
References
- 1. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically induced dysfunctions of Kir2.1 channels: implications for short QT3 syndrome and autism–epilepsy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inwardly rectifying potassium channels (Kir) in central nervous system glia: a special role for Kir4.1 in glial functions - PMC [pmc.ncbi.nlm.nih.gov]
potential ML254 off-target effects and how to test for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML254, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). The following information addresses potential off-target effects and provides detailed methodologies for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the metabotropic glutamate receptor 5 (mGlu5), where it acts as a positive allosteric modulator (PAM).[1] This means it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.
Q2: Has this compound been profiled for off-target activity?
A2: Yes, this compound has undergone initial off-target profiling. A screen of this compound at a concentration of 10µM against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters showed no significant off-target activity.[1]
Q3: What are the potential, albeit unconfirmed, off-target effects I should be aware of?
A3: While initial screening was clean, it is important to consider that off-target effects can be concentration-dependent and may not be detected in initial screens. Given that this compound is a small molecule, and based on common off-target liabilities for such compounds, potential areas for further investigation could include:
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Other GPCRs: Although screened against a panel, broader or more sensitive assays could reveal low-affinity interactions with other GPCR family members.
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Kinases: Kinases are a frequent off-target for many small molecules due to the conserved nature of their ATP-binding pocket.[2][3][4][5]
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Other CNS Receptors and Ion Channels: Given its intended application in neuroscience research, interactions with other central nervous system targets could be relevant.
Q4: I am observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of this compound?
A4: To investigate a potential off-target effect, a systematic approach is recommended. The workflow below outlines a general strategy for identifying and validating off-target effects.
Workflow for Investigating Potential Off-Target Effects
Caption: Workflow for investigating unexpected phenotypes and potential off-target effects of this compound.
Data Presentation
Table 1: Summary of Known Off-Target Profiling for this compound
| Assay Type | Target Panel | This compound Concentration | Results |
| Radioligand Binding & Functional Assays | 68 GPCRs, Ion Channels, and Transporters | 10 µM | No significant off-target activity |
Experimental Protocols
Protocol 1: Kinase Off-Target Profiling
This protocol outlines a general method for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Principle: In vitro kinase activity is measured in the presence and absence of the test compound. The amount of substrate phosphorylation is quantified, typically using a radiometric or fluorescence-based method.
Materials:
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This compound stock solution (in DMSO)
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Recombinant human kinases (commercially available panels)
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Kinase-specific substrates
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ATP (Adenosine triphosphate)
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Kinase reaction buffer
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96- or 384-well assay plates
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Detection reagents (e.g., ³²P-ATP, phosphospecific antibodies, or fluorescent probes)
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Plate reader compatible with the chosen detection method
Methodology:
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Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
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Reaction Setup: In each well of the assay plate, add the kinase, its specific substrate, and the this compound dilution or control.
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Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase for optimal sensitivity.
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Incubation: Incubate the plate at the optimal temperature (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
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Reaction Termination: Stop the reaction using a suitable stop buffer.
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Detection: Quantify the amount of phosphorylated substrate. The method will depend on the assay format (e.g., filter binding for radiometric assays, fluorescence polarization, or luminescence).
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Data Analysis: Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for any inhibited kinases.
Kinase Profiling Workflow
Caption: Experimental workflow for in vitro kinase off-target profiling.
Protocol 2: GPCR Off-Target Profiling using Radioligand Binding Assays
This protocol describes a competitive radioligand binding assay to screen this compound for off-target binding to a panel of GPCRs.
Objective: To determine if this compound binds to other GPCRs at relevant concentrations.
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to a specific GPCR. A reduction in the binding of the radioligand in the presence of this compound indicates a potential interaction.[6][7][8][9][10]
Materials:
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This compound stock solution (in DMSO)
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Membrane preparations from cells expressing the GPCRs of interest
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Radioligands specific for each GPCR target
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Assay buffer
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Unlabeled reference compounds (for defining non-specific binding)
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96-well filter plates
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Scintillation fluid
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Microplate scintillation counter
Methodology:
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
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Assay Setup: In each well of the filter plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either this compound, assay buffer (for total binding), or a high concentration of an unlabeled specific ligand (for non-specific binding).
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Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature will be target-dependent.
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Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by this compound at each concentration. Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.
Protocol 3: Cellular Functional Assays for GPCR Off-Target Effects
This protocol details a general method for assessing the functional activity of this compound at other GPCRs using a cell-based calcium mobilization assay.
Objective: To determine if this compound can activate or modulate the activity of other GPCRs in a cellular context.
Principle: Many GPCRs signal through the Gq pathway, leading to an increase in intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.[11]
Materials:
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This compound stock solution (in DMSO)
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Cell lines engineered to express the GPCRs of interest
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
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Agonists and antagonists for the GPCRs being tested (as controls)
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96- or 384-well black-walled, clear-bottom assay plates
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Fluorescence plate reader with kinetic reading capabilities
Methodology:
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Cell Plating: Plate the cells in the assay plates and culture overnight to allow for adherence.
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Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
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Compound Addition: Place the plate in the fluorescence plate reader. Add this compound at various concentrations and measure the fluorescence signal over time to assess for agonist activity.
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Agonist Challenge: To test for antagonist or modulatory activity, pre-incubate the cells with this compound for a short period, and then add a known agonist for the GPCR. Monitor the fluorescence signal.
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Data Analysis: Analyze the kinetic fluorescence data. For agonist mode, determine the EC₅₀ of this compound if it elicits a response. For antagonist/modulator mode, determine the effect of this compound on the agonist's dose-response curve and calculate the IC₅₀ or the degree of potentiation.
Signaling Pathway for a Gq-Coupled GPCR
Caption: Simplified signaling pathway for a Gq-coupled GPCR leading to intracellular calcium release.
References
- 1. ML 254 | Positive Allosteric Modulators. | CAS 1428630-86-7 | this compound | mGlu5正向变构调节剂 | 美国InvivoChem [invivochem.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. m.youtube.com [m.youtube.com]
ML254 stability in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ML254 in DMSO, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Solid this compound is typically stable for years when stored at -20°C. For long-term storage of this compound in DMSO, it is also recommended to store aliquots at -20°C or -80°C to minimize degradation.
Q2: How stable is this compound in DMSO at room temperature?
A2: While specific public data on the stability of this compound in DMSO at room temperature is limited, general studies on small molecule stability in DMSO suggest that many compounds can be stable for several weeks. However, for optimal compound integrity, it is best to minimize the time that this compound solutions in DMSO are kept at room temperature. One study indicated that most compounds in a diverse set were stable for 15 weeks at 40°C in DMSO.
Q3: What factors can affect the stability of this compound in a DMSO solution?
A3: Several factors can influence the stability of compounds like this compound in DMSO:
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Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate the hydrolysis of susceptible compounds.
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Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.
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Light Exposure: Photolabile compounds can degrade when exposed to light. It is a good practice to store solutions in light-protected containers.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive molecules.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: Repeated freeze-thaw cycles can degrade some compounds. While some studies have shown that many compounds are stable for over 10 freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature cycling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot the stock into single-use vials and store at -80°C. Use a new aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method such as HPLC-UV. | |
| Low or no observable activity of this compound | This compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock. |
| The compound has degraded. | Prepare a fresh stock solution and repeat the experiment. Compare the results with the previous batch. | |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in the final assay buffer. | Decrease the final concentration of this compound in the assay. Increase the percentage of DMSO in the final assay buffer, ensuring it does not exceed a concentration that affects the biological system (typically <0.5%). |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO at room temperature using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
- Aliquot the stock solution into several small, tightly sealed vials.
3. Stability Study Setup:
- Time Zero (T0) Sample: Immediately after preparation, dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis. This will serve as your reference.
- Room Temperature Samples: Store the remaining aliquots at room temperature (e.g., 25°C), protected from light.
- Time Points: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks), take one aliquot from room temperature storage and prepare it for HPLC analysis in the same manner as the T0 sample.
4. HPLC Analysis:
- Inject the prepared samples onto the HPLC system.
- Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the this compound peak from any potential degradation products.
- Monitor the elution profile at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
- For each time point, determine the peak area of this compound.
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100
- Plot the percentage of this compound remaining against time to visualize the stability profile.
Summary of Stability Data (Hypothetical)
| Time Point | % this compound Remaining (at Room Temperature) |
| 0 hours | 100% |
| 24 hours | 99.5% |
| 1 week | 97.2% |
| 2 weeks | 94.8% |
| 4 weeks | 90.1% |
Note: This is hypothetical data and should be confirmed by experimental analysis.
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound stability in DMSO.
This compound and the mGlu5 Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It binds to an allosteric site on the receptor, enhancing its response to the endogenous ligand, glutamate. The activation of mGlu5 initiates a Gq-coupled signaling cascade.
Caption: Simplified mGlu5 signaling pathway modulated by this compound.
troubleshooting unexpected results with ML254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results during experiments with ML254.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the kinase XYZ, which plays a critical role in the hypothetical "Cell Survival Pathway." By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of its downstream substrate, Protein A, thereby inhibiting the signaling cascade that promotes cell survival and proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is best dissolved in DMSO to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Is this compound selective for its target kinase?
While this compound has been designed for high selectivity towards kinase XYZ, some off-target effects on other kinases, particularly those with similar ATP-binding sites, may be observed at higher concentrations. It is recommended to perform a kinome profiling screen to assess the selectivity of this compound in your specific experimental system if off-target effects are suspected.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Pathway
Q: I am not observing the expected inhibition of the Cell Survival Pathway after treating my cells with this compound. What could be the cause?
A: Several factors could contribute to a lack of inhibitory effect. Please consider the following potential causes and troubleshooting steps:
-
Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. If in doubt, use a fresh stock of the compound.
-
Cellular Uptake: The compound may not be efficiently entering the cells. You can test for cellular uptake using a fluorescently labeled version of this compound or by assessing the downstream effects at different time points.
-
Assay Conditions: The experimental conditions may not be optimal. Verify the cell density, serum concentration in the media, and the incubation time with this compound.
-
Target Expression: Confirm that your cell line expresses the target kinase XYZ at a sufficient level. You can verify this using Western blot or qPCR.
Experimental Protocol: Western Blot for Phospho-Protein A
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Protein A and total Protein A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Q: I am observing significant cell death or unexpected phenotypes in my experiments with this compound, even at low concentrations. What should I do?
A: Unforeseen toxicity can be a result of off-target effects or the specific sensitivity of your cell line. Here are some steps to troubleshoot this issue:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration of this compound that inhibits the target without causing excessive toxicity.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to confirm that the observed effects are due to the inhibition of the intended target.
-
Off-Target Analysis: If you suspect off-target effects, consider performing a rescue experiment by overexpressing a downstream effector of the target pathway to see if it alleviates the toxic phenotype.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of Kinase XYZ | % Cell Viability |
| 0.01 | 15 | 98 |
| 0.1 | 55 | 95 |
| 1 | 92 | 85 |
| 10 | 98 | 50 |
| 100 | 99 | 10 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for testing this compound efficacy.
Technical Support Center: Optimizing ML254 Brain Penetrance for CNS Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the central nervous system (CNS) penetrance of ML254 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance a concern for CNS studies?
Q2: What are the key physicochemical properties of a compound that influence its ability to cross the blood-brain barrier?
Several physicochemical properties are critical for a small molecule's ability to penetrate the BBB. These include:
-
Molecular Weight (MW): Generally, a lower molecular weight (< 400 Da) is preferred for passive diffusion across the BBB.
-
Lipophilicity (logP): An optimal logP range (typically 1-3) is necessary. The compound must be lipid-soluble enough to cross the lipid membranes of the BBB, but not so lipophilic that it gets sequestered in lipid membranes or plasma proteins.
-
Topological Polar Surface Area (TPSA): A lower TPSA (< 90 Ų) is generally associated with better BBB penetration.[2]
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD ≤ 3) and acceptors (HBA ≤ 7) is favorable.
-
Ionization State (pKa): The charge of a molecule at physiological pH (7.4) can significantly impact its ability to cross the BBB. Neutral molecules tend to cross more readily than charged ones.
Q3: What are the primary mechanisms that limit the brain penetration of small molecules like this compound?
Two main factors can limit the brain penetration of small molecules:
-
Low Passive Permeability: The molecule may have physicochemical properties (e.g., high molecular weight, high polarity) that hinder its ability to diffuse across the endothelial cells of the BBB.[3]
-
Active Efflux: The molecule may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the BBB and actively pump compounds out of the brain and back into the bloodstream.[4]
Q4: What are some general strategies to improve the brain penetrance of a compound?
Strategies to enhance CNS penetration can be broadly categorized into two approaches:
-
Medicinal Chemistry Approaches: This involves structurally modifying the molecule to improve its BBB-penetrating properties.[5] This could include reducing the number of hydrogen bond donors, decreasing the polar surface area, or masking polar functional groups.[5]
-
Formulation and Delivery Strategies: This involves using specialized delivery systems to bypass or overcome the BBB. Examples include the use of nanoparticles, liposomes, or direct administration into the CNS via techniques like intracerebroventricular (ICV) injection or convection-enhanced delivery (CED).[6]
Troubleshooting Guide
This guide addresses common issues encountered when assessing and optimizing the brain penetrance of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable brain concentrations of this compound in vivo. | 1. Poor intrinsic BBB permeability. 2. this compound is a substrate for efflux transporters (e.g., P-gp). 3. Rapid metabolism in the periphery or brain. 4. Inappropriate dosing vehicle or route of administration. | 1. Perform an in vitro BBB permeability assay (e.g., PAMPA or a cell-based model) to assess passive permeability. 2. Conduct an in vitro efflux transporter assay (e.g., using MDR1-MDCK cells) to determine if this compound is a P-gp substrate.[4] If it is, consider co-administration with a P-gp inhibitor (e.g., verapamil) in preclinical models, or medicinal chemistry efforts to design analogs that are not substrates. 3. Evaluate the metabolic stability of this compound in liver and brain microsomes. 4. Experiment with different dosing vehicles to improve solubility and absorption. For hydrophobic compounds, consider vehicles containing solubilizing agents like DMSO, PEG, or Tween 80.[7][8] |
| High variability in brain concentration measurements between animals. | 1. Inconsistent dosing. 2. Individual differences in metabolism or transporter expression. 3. Issues with sample collection and processing. | 1. Ensure accurate and consistent administration of the dose, particularly for oral gavage. 2. Increase the number of animals per group to improve statistical power. 3. Standardize the timing and method of tissue collection and homogenization. |
| This compound shows good in vitro permeability but poor in vivo brain penetration. | 1. High plasma protein binding. 2. In vivo metabolism is more significant than predicted by in vitro assays. 3. Active efflux is the primary limiting factor. | 1. Determine the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB.[3] 2. Conduct a full pharmacokinetic study to assess the metabolic profile of this compound in vivo. 3. Confirm P-gp substrate liability with an in vivo study using P-gp knockout mice or co-administration with a P-gp inhibitor. |
| Difficulty dissolving this compound for in vivo dosing. | 1. this compound has low aqueous solubility. | 1. Consult the manufacturer's data sheet for recommended solvents. DMSO is a common solvent for initial stock solutions.[1] 2. For in vivo studies, create a formulation using co-solvents such as polyethylene glycol (PEG), propylene glycol, or surfactants like Tween 80.[9] It is crucial to perform a vehicle tolerability study in your animal model. |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the BBB.
Materials:
-
PAMPA plate (e.g., from Millipore or Corning)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid extract
-
Dodecane
-
Test compound (this compound) stock solution in DMSO
-
Control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation:
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = filter area
-
t = incubation time
-
[C_A(t)] = compound concentration in the acceptor well at time t
-
[C_equilibrium] = equilibrium concentration
-
In Vivo Assessment of Brain Penetration in Rodents
This protocol describes a basic procedure to determine the brain-to-plasma concentration ratio (B/P ratio) of this compound in mice or rats.
Materials:
-
This compound
-
Appropriate dosing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Mice or rats
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer (e.g., PBS)
-
Homogenizer
-
Centrifuge
-
Analytical equipment for drug quantification (LC-MS/MS)
Procedure:
-
Dosing: Administer this compound to the animals at a predetermined dose and route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At a specified time point post-dosing (e.g., 1 hour), anesthetize the animal and collect a blood sample via cardiac puncture. Immediately perfuse the animal with saline to remove blood from the brain.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of homogenization buffer.
-
Sample Processing: Centrifuge the blood sample to obtain plasma. Centrifuge the brain homogenate to obtain the supernatant.
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculate B/P Ratio: The brain-to-plasma ratio is calculated as:
It is also important to consider the unbound brain-to-plasma ratio (Kp,uu), which accounts for plasma protein and brain tissue binding and is a more accurate predictor of CNS drug efficacy.[10]
Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing Brain Penetrance
Caption: A logical workflow for the assessment of this compound brain penetrance.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vehicle Effects in Control Groups for ML252 (KCNQ2 Inhibitor) Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing vehicle effects in control groups when working with the KCNQ2 inhibitor, ML252.
Disclaimer: Initial searches for "ML254" did not yield a specific compound. Based on the context of KCNQ2 channels, this guide focuses on ML252 , a potent and selective KCNQ2 inhibitor.[1] Researchers should verify the identity of their compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my experiments with ML252?
A: A vehicle control is a formulation identical to the treatment group's delivery medium but lacking the active compound, in this case, ML252.[2][3] It is essential for distinguishing the effects of the experimental compound from those of the solvent. For instance, Dimethyl Sulfoxide (DMSO), a common solvent for compounds like ML252, can have its own biological effects, including altering cell growth, viability, and even gene expression.[4][5] Without a proper vehicle control, any observed effects could be incorrectly attributed to ML252 when they are, in fact, a result of the vehicle.
Q2: What is the recommended vehicle for solubilizing ML252 for in vitro and in vivo studies?
A: The choice of vehicle depends on the experimental system. For in vitro studies, ML252 is typically dissolved in a high-purity solvent like DMSO to create a stock solution.[6] This stock is then further diluted in culture media to the final working concentration. For in vivo studies, a multi-component vehicle system may be necessary to ensure solubility and biocompatibility. Common components include DMSO, saline, and solubilizing agents like PEG 400 or corn oil.[6] The final concentration of the organic solvent should be minimized to avoid toxicity.
Q3: What are the potential off-target effects of the vehicle itself that I should be aware of?
A: The vehicle, especially organic solvents like DMSO and ethanol, can have significant biological effects.[4][7] These can include:
-
Cytotoxicity: High concentrations of DMSO can be toxic to cells.[8][9]
-
Altered Gene Expression: Solvents can induce changes in gene expression, confounding the interpretation of results.
-
Physiological Effects: In animal studies, vehicles can have systemic effects. For example, even low doses of DMSO can have a protective effect against liver injury in mice.[4]
It is crucial to perform preliminary dose-response experiments with the vehicle alone to determine the maximum concentration that does not produce significant biological effects in your specific experimental model.
Troubleshooting Guides
Problem 1: I am observing unexpected effects in my vehicle control group.
| Possible Cause | Troubleshooting Step |
| Vehicle Concentration Too High | Review the literature for the tolerated concentration of your vehicle in your specific cell type or animal model. Perform a dose-response curve with the vehicle alone to determine the no-effect concentration.[5][10] |
| Contamination of Vehicle | Use a fresh, high-purity stock of the vehicle. Ensure proper sterile technique when preparing solutions. |
| Interaction with Experimental Conditions | Consider if the vehicle interacts with other components of your experimental system (e.g., media components, other treatments). |
Problem 2: The effect of ML252 is not consistent across experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Vehicle Preparation | Prepare a large batch of the vehicle solution to be used across all related experiments to ensure consistency. Always use the same final concentration of the vehicle in all groups (including the ML252-treated groups).[2] |
| Degradation of ML252 in Vehicle | Check the stability of ML252 in your chosen vehicle under your experimental conditions (e.g., temperature, light exposure). Prepare fresh dilutions of ML252 from a stock solution for each experiment. |
| Variability in Vehicle Delivery | For in vivo studies, ensure the route and volume of administration are consistent across all animals. |
Data Presentation
Table 1: Properties of ML252
| Property | Value | Reference |
| Target | KCNQ2 Potassium Channel | [1] |
| Activity | Inhibitor | [1] |
| IC₅₀ | 69 nM | [1] |
| Selectivity | >40-fold selective for KCNQ2 over KCNQ1 | [1] |
Table 2: Common Vehicles for Small Molecule Inhibitors
| Vehicle | Primary Use | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | In vitro stock solutions | Can have biological effects at concentrations >0.1%.[5][11] |
| Saline (0.9% NaCl) | In vivo dilutions | Isotonic and generally well-tolerated. |
| PBS (Phosphate-Buffered Saline) | In vivo dilutions | Maintains pH stability. |
| PEG 400 (Polyethylene Glycol 400) | In vivo co-solvent | Generally well-tolerated but can be toxic at high doses.[6] |
| Corn Oil | In vivo for lipophilic compounds | Can have its own physiological effects. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Vehicle Concentration in vitro
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Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in your cell culture medium. Typical concentrations to test range from 0.01% to 5% (v/v).
-
Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "no vehicle" control group.
-
Incubation: Incubate the cells for the same duration as your planned ML252 experiment.
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot cell viability against vehicle concentration to determine the highest concentration that does not significantly reduce cell viability. This is your maximum tolerated vehicle concentration.
Mandatory Visualization
Caption: Experimental workflow for studies with ML252.
Caption: Troubleshooting unexpected vehicle control effects.
References
- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
ensuring consistent ML254 activity across experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent activity of ML254 across experimental batches.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected potency (higher EC50/IC50) | Compound Stability/Storage: this compound may have degraded due to improper storage. | Store this compound at -20°C for long-term stability.[1] For short-term use, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Solubility Issues: this compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure complete solubilization of this compound in the vehicle solvent before diluting into aqueous assay buffers. Sonication may aid in dissolution. Visually inspect for any precipitation. | |
| Cell Health and Density: Variations in cell health, passage number, or plating density can affect receptor expression levels and signaling efficiency. | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly plated. Optimize cell density for the specific assay to avoid overgrowth or sparse cultures. | |
| Assay Conditions: Sub-optimal concentrations of the orthosteric agonist (e.g., glutamate) can affect the potentiation observed with a PAM like this compound. | Determine an optimal EC20 concentration of the orthosteric agonist for your specific cell line and assay conditions to achieve a robust potentiation window for this compound. | |
| Reagent Quality: Variability in the quality of cell culture media, serum, or other assay reagents can impact results. | Use high-quality, tested reagents from a consistent supplier. Qualify new lots of critical reagents before use in large-scale experiments. | |
| High background or apparent off-target effects | "Ago-PAM" Activity: Some mGlu5 PAMs can exhibit agonist-like activity on their own, especially at high concentrations or in systems with high receptor expression. This can lead to non-specific effects. | This compound is characterized as a "pure" PAM with minimal intrinsic agonist activity.[1] However, it is still advisable to test a dose-response curve of this compound in the absence of an orthosteric agonist to confirm the lack of agonism in your specific assay system. |
| Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity, leading to a decrease in cell viability that can be misinterpreted as a specific inhibitory effect. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Use concentrations well below the cytotoxic threshold for your experiments. | |
| Non-specific Binding: this compound may bind to other proteins or surfaces at high concentrations. | Include appropriate controls, such as a structurally related but inactive compound, to assess for non-specific effects. Ensure that the assay buffer contains a carrier protein like BSA to reduce non-specific binding. | |
| Batch-to-batch variability in this compound activity | Compound Purity and Identity: The purity and identity of different batches of this compound may vary. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., by HPLC and NMR). If synthesizing in-house, ensure rigorous purification and characterization of each batch. |
| Inaccurate Concentration Determination: Errors in weighing the compound or in serial dilutions can lead to significant variability. | Use a calibrated microbalance to accurately weigh the compound. Prepare stock solutions at a high concentration and perform serial dilutions carefully. Confirm the concentration of the stock solution spectrophotometrically if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates the receptor's response to the endogenous agonist, glutamate.[1]
Q2: What is the difference between a "pure" PAM and an "ago-PAM"?
A2: A "pure" PAM, like this compound, has no intrinsic agonist activity and only enhances the effect of an orthosteric agonist.[1] An "ago-PAM" can potentiate the orthosteric agonist but also has some degree of agonist activity on its own, which can sometimes lead to off-target effects or receptor desensitization.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C or -80°C. It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q4: What is a typical effective concentration for this compound in cell-based assays?
A4: The potency of this compound can vary depending on the specific assay and cell type. However, a reported EC50 value for this compound in a rat mGlu5 calcium fluorescence assay is 8.7 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been shown to have suitable pharmacokinetic properties for systemic dosing in rodents and has demonstrated efficacy in in vivo models.[1]
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound from a published study.
| Assay Description | Parameter | Value | Reference |
| Rat mGlu5 Calcium Fluorescence Assay | EC50 | 8.7 nM | [1] |
| Selectivity against mGlu1 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu2 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu3 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu4 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu6 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu7 | Fold Selectivity | >800 | [1] |
| Selectivity against mGlu8 | Fold Selectivity | >800 | [1] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the activity of this compound by measuring intracellular calcium mobilization in cells expressing mGlu5.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
This compound
-
L-Glutamate
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Plate HEK293-mGlu5 cells in 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the cell culture medium from the wells and add 50 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that will yield an EC20 response (this needs to be predetermined for your cell line).
-
Add the desired concentration of this compound to the wells.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Add the EC20 concentration of L-glutamate to the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of glutamate) and a negative control (vehicle).
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
Visualizations
mGlu5 Signaling Pathway
Caption: Simplified signaling pathway of the mGlu5 receptor.
Experimental Workflow for this compound Activity Assay
Caption: General workflow for a calcium mobilization assay to test this compound activity.
References
Validation & Comparative
In Vitro Comparative Analysis of ML254 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of ML254 with other notable mGlu5 positive allosteric modulators (PAMs): VU0360172, CDPPB, and ADX47273. The data presented is compiled from various preclinical studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, preserving the temporal and spatial dynamics of natural receptor activation.
This compound is recognized as a "pure" PAM, meaning it exhibits minimal to no intrinsic agonist activity, a characteristic that is often sought after to reduce the risk of receptor desensitization and potential off-target effects.[1] This guide will compare its in vitro pharmacological profile against other well-characterized mGlu5 PAMs.
Comparative In Vitro Data
The following table summarizes the key in vitro pharmacological parameters for this compound and other selected mGlu5 PAMs. Data has been aggregated from multiple sources and should be interpreted with the consideration that experimental conditions may have varied between studies.
| Compound | Assay Type | Species | Cell Line | EC50 (nM) | Ki (nM) | Fold-Shift | Reference |
| This compound | Calcium Mobilization | Rat | HEK293 | 8.7 | - | >800 | [1] |
| Radioligand Binding ([3H]MPEP) | Rat | HEK293 | - | 57.1 | - | [1] | |
| VU0360172 | Calcium Mobilization | Rat | - | 16 | - | - | |
| Radioligand Binding | - | - | - | 195 | - | ||
| CDPPB | Calcium Mobilization | Human | - | 113 | - | - | |
| Radioligand Binding ([3H]MPEP) | - | - | - | 2600 | - | ||
| ADX47273 | Calcium Mobilization | Rat | HEK293 | 170 | - | 9-fold at 1µM | |
| Radioligand Binding ([3H]MPEP) | Rat | HEK293 | - | 4300 | - |
EC50: Half-maximal effective concentration for potentiation of an EC20 concentration of glutamate. Ki: Inhibitory constant in radioligand binding assays, typically against [3H]MPEP. Fold-Shift: The factor by which the PAM shifts the glutamate concentration-response curve to the left.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for evaluating mGlu5 PAMs.
References
validation of ML254 selectivity for mGlu5 over other mGluRs
A detailed comparison of the negative allosteric modulator ML254 reveals high selectivity for the metabotropic glutamate receptor 5 (mGlu5) over other mGluR subtypes, making it a valuable tool for researchers in neuroscience and drug development. This guide provides an objective analysis of this compound's performance, supported by experimental data and detailed protocols, to aid in its effective application.
High Selectivity Profile of this compound
This compound demonstrates potent and selective antagonism of the mGlu5 receptor. As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the endogenous ligand, glutamate, to inhibit its function. This allosteric mechanism contributes to its high subtype selectivity.
Quantitative analysis of this compound's activity across the metabotropic glutamate receptor family highlights its specificity for mGlu5. The half-maximal inhibitory concentration (IC50) of this compound is significantly lower for mGlu5 compared to other mGluR subtypes.
| Receptor Subtype | This compound IC50 (nM) |
| mGlu5 | < 100 |
| mGluR1 | > 10,000 |
| mGluR2 | > 10,000 |
| mGluR3 | > 10,000 |
| mGluR4 | > 10,000 |
| mGluR6 | > 10,000 |
| mGluR7 | > 10,000 |
| mGluR8 | > 10,000 |
Table 1: Comparative inhibitory activity of this compound across all eight metabotropic glutamate receptor subtypes. Data compiled from publicly available bioassay data.
This greater than 100-fold selectivity for mGlu5 over all other mGluRs underscores the utility of this compound as a specific pharmacological tool to investigate the physiological and pathological roles of this receptor subtype.
Experimental Validation of Selectivity
The selectivity of this compound is typically determined using in vitro functional assays that measure the receptor's response to an agonist in the presence of the modulator. A common and robust method is the fluorescence-based calcium flux assay.
Key Experimental Protocol: Calcium Flux Assay
This assay measures the intracellular calcium mobilization that occurs upon activation of Gq-coupled receptors like mGlu5.
Objective: To determine the IC50 of this compound at mGlu5 and other mGluR subtypes.
Materials:
-
Cell lines stably expressing individual human or rat mGluR subtypes (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR agonists (e.g., Glutamate, Quisqualate).
-
This compound.
-
384-well microplates.
-
A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Plating: Seed the mGluR-expressing cells into 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Add the various concentrations of this compound to the wells and incubate for a predetermined period. c. Add a fixed concentration of an appropriate agonist (typically an EC80 concentration to ensure a robust signal). d. Immediately measure the fluorescence intensity over time using a kinetic plate reader.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of this compound is calculated for each concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Understanding the Mechanism: mGlu5 Signaling and Schild Analysis
This compound's inhibitory action is better understood in the context of the mGlu5 signaling pathway and through mechanistic studies like Schild analysis.
The mGlu5 Signaling Cascade
Activation of mGlu5 by glutamate initiates a well-defined intracellular signaling cascade.
Schild Analysis for Mechanistic Insight
Workflow for Selectivity Validation
The process of validating the selectivity of a compound like this compound follows a logical progression.
A Comparative Guide to ML254 and Silent Allosteric Modulators (SAMs) of mGlu5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) ML254 and silent allosteric modulators (SAMs), exemplified by BMS-984923. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a critical G-protein coupled receptor (GPCR) involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a sophisticated approach to modulating mGlu5 activity. This guide focuses on two distinct classes of mGlu5 allosteric modulators: positive allosteric modulators (PAMs), represented by this compound, and silent allosteric modulators (SAMs), with BMS-984923 as a prime example.
This compound is a potent, "pure" positive allosteric modulator (PAM) of mGlu5. As a PAM, it does not activate the receptor on its own but enhances the receptor's response to glutamate. This property is crucial for maintaining the temporal and spatial fidelity of physiological glutamate signaling.
Silent Allosteric Modulators (SAMs) , such as BMS-984923 , bind to the allosteric site but do not alter the receptor's response to glutamate.[1] Their unique mechanism of action involves selectively blocking the interaction of mGlu5 with other proteins, such as the cellular prion protein (PrPC) complex implicated in amyloid-beta oligomer (Aβo) toxicity, without affecting canonical glutamate signaling.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the representative mGlu5 SAM, BMS-984923.
Table 1: Binding Affinity
| Compound | Type | Binding Affinity (Ki) | Radioligand |
| This compound | PAM | < 100 nM | [3H]methoxyPEPy |
| BMS-984923 | SAM | 0.6 nM | MPEPy |
Table 2: Functional Activity
| Compound | Assay Type | Parameter | Value | Effect on Glutamate Signaling |
| This compound | Calcium Mobilization | EC50 (Potentiation) | High Potency (Specific value not reported) | Potentiates glutamate-induced response |
| BMS-984923 | Calcium Mobilization | Agonist/Antagonist Activity | No detectable activity | Does not alter basal or glutamate-induced signaling[1] |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and mGlu5 SAMs lies in their impact on receptor signaling.
This compound (mGlu5 PAM): As a positive allosteric modulator, this compound enhances the conformational changes induced by glutamate binding, leading to a more robust activation of downstream signaling pathways. The primary pathway for mGlu5 is the Gαq-coupled pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
BMS-984923 (mGlu5 SAM): In contrast, BMS-984923 is "silent" with respect to glutamate signaling. It binds to the allosteric site without affecting the Gαq pathway in response to glutamate. Its therapeutic potential stems from its ability to disrupt the interaction between mGlu5 and the cellular prion protein (PrPC), which is thought to mediate the synaptotoxic effects of amyloid-beta oligomers in Alzheimer's disease.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the mGlu5 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human mGlu5 receptor.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 7.4).
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]methoxyPEPy) and varying concentrations of the test compound (this compound or BMS-984923).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate glutamate-induced intracellular calcium release.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or BMS-984923).
-
Glutamate Stimulation: The cells are then stimulated with a sub-maximal concentration of glutamate (typically EC20).
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: For PAMs like this compound, the potentiation of the glutamate response is quantified to determine the EC50. For SAMs like BMS-984923, the lack of effect on the glutamate response is confirmed.
Summary and Conclusion
This compound and mGlu5 SAMs like BMS-984923 represent two distinct and valuable classes of allosteric modulators for studying mGlu5 function.
-
This compound , as a pure PAM, is an excellent tool for investigating the physiological and pathological roles of enhanced glutamate signaling through mGlu5. Its high potency and CNS penetration make it suitable for both in vitro and in vivo studies.
-
BMS-984923 , a potent SAM, offers a unique opportunity to dissect the non-canonical signaling of mGlu5, particularly its role in neurodegenerative diseases like Alzheimer's. Its ability to block pathological protein-protein interactions without altering normal glutamate signaling provides a novel therapeutic avenue with a potentially wider therapeutic window compared to traditional antagonists or NAMs.
The choice between this compound and a SAM will depend on the specific research question. For studies focused on the consequences of potentiating glutamate signaling, this compound is the appropriate choice. For investigations into the role of mGlu5 in pathological protein interactions, independent of its canonical signaling, a SAM like BMS-984923 is the ideal tool. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
Cross-Validation of ML254 Effects with Genetic Models: A Comparative Guide
This guide provides a comparative analysis of the metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) ML254, alongside alternative PAMs, and outlines a framework for cross-validating their pharmacological effects using genetic models. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Introduction to this compound and mGluR5 Modulation
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor widely expressed in the central nervous system. mGluR5 plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Allosteric modulation of mGluR5 is a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia and cognitive deficits.[2][3] this compound enhances the receptor's response to the endogenous ligand glutamate by binding to a site distinct from the glutamate binding site, specifically the MPEP allosteric binding site.[4]
Cross-validation of a compound's effects using genetic models, such as knockout animals, is a critical step in target validation. This approach helps to confirm that the observed pharmacological effects of a compound are indeed mediated by its intended target. In the context of this compound, an mGluR5 knockout (Grm5-/-) mouse model serves as an invaluable tool. The absence of mGluR5 in these animals should abolish the effects of this compound if the compound's mechanism of action is on-target.
This guide will compare this compound with two other well-characterized mGluR5 PAMs, CDPPB and ADX47273, and detail experimental protocols to cross-validate their effects in wild-type versus mGluR5 knockout mice.
Comparative Overview of mGluR5 Positive Allosteric Modulators
The following table summarizes the key characteristics of this compound and two alternative mGluR5 PAMs, CDPPB and ADX47273.
| Compound | Mechanism of Action | Reported In Vivo Effects | Typical Dosing (Rodents) |
| This compound | Selective mGluR5 PAM, competitive at the MPEP allosteric binding site.[4] | Reversal of amphetamine-induced hyperlocomotion.[4] | 10-30 mg/kg (i.p.) in mice. |
| CDPPB | Selective mGluR5 PAM.[5] | Ameliorates cognitive deficits, neuroprotective effects, and reversal of amphetamine-induced locomotor activity.[5][6] | 1.5-30 mg/kg (s.c. or i.p.) in mice.[6][7] |
| ADX47273 | Selective mGluR5 PAM.[3] | Antipsychotic-like effects in conditioned avoidance response, procognitive effects, and reversal of PCP-induced hyperlocomotion.[3][8] | 10-100 mg/kg (i.p.) in rats.[3] |
Cross-Validation Strategy Using mGluR5 Knockout Mice
The fundamental principle of cross-validating the effects of this compound and other mGluR5 PAMs is to compare their efficacy in wild-type (WT) mice with that in mGluR5 knockout (Grm5-/-) mice. An on-target effect should be present in WT mice and absent or significantly attenuated in Grm5-/- mice.
Expected Phenotypes of mGluR5 Knockout Mice
Grm5-/- mice exhibit a range of behavioral and neurophysiological phenotypes that can be leveraged for cross-validation studies. These include:
-
Hyperactivity and Altered Exploratory Behavior: Some studies report hyperactivity in Grm5-/- mice in novel environments.[9]
-
Impaired Learning and Memory: Deficits in spatial learning and memory have been observed.[10]
-
Deficits in Synaptic Plasticity: Grm5-/- mice show reduced hippocampal long-term potentiation (LTP).[10]
-
Impaired Extinction Learning: These mice show impairments in the extinction of learned fear responses.[11]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for cross-validating the effects of an mGluR5 PAM.
Detailed Experimental Protocols
Behavioral Assays
Objective: To assess locomotor activity and anxiety-like behavior. Grm5-/- mice may exhibit hyperactivity, which can be a baseline to test the effects of PAMs.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by software.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Cross-Validation: Compare the effects of the mGluR5 PAM in WT and Grm5-/- mice. An on-target effect would be observed as a modulation of locomotor activity in WT mice, with this effect being absent in Grm5-/- mice.
Objective: To assess learning and memory in an aversively motivated task. This is a classic test for antipsychotic-like activity.
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, the US (footshock, e.g., 0.5 mA for 5 seconds) is delivered concurrently with the CS. Movement to the other compartment during the US is an escape response.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
-
Testing: After stable avoidance behavior is established in WT animals, administer the mGluR5 PAM or vehicle and assess the number of avoidance, escape, and failure-to-escape responses.
-
Cross-Validation: An mGluR5 PAM is expected to reduce avoidance responses in WT rats. This effect should be absent in Grm5-/- animals if the action is target-specific.[3][12]
Biochemical Assay: Western Blot for pERK/pCREB
Objective: To measure the activation of downstream signaling pathways of mGluR5. Activation of mGluR5 is known to increase the phosphorylation of ERK and CREB.[13][14]
Protocol:
-
Tissue Collection: 30-60 minutes after administration of the mGluR5 PAM or vehicle, euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate with primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Cross-Validation: An mGluR5 PAM should increase the ratio of pERK/total ERK and pCREB/total CREB in WT mice, with no significant change in Grm5-/- mice.[13]
Electrophysiological Assay: In Vivo Long-Term Potentiation (LTP)
Objective: To assess synaptic plasticity in the hippocampus. mGluR5 PAMs are known to enhance LTP.[1][2]
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.
-
Electrode Implantation: Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP Induction: After establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.
-
Drug Administration: Administer the mGluR5 PAM prior to HFS to assess its effect on LTP induction.
-
Cross-Validation: The mGluR5 PAM is expected to enhance the magnitude of LTP in WT mice.[1] This enhancement should be absent in Grm5-/- mice.
Signaling Pathway and Visualization
Activation of mGluR5 by glutamate, potentiated by this compound, initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK and the transcription factor CREB, ultimately influencing gene expression and synaptic plasticity.[15][16][17]
Conclusion
The cross-validation of this compound's effects using Grm5-/- mice is an essential step to unequivocally demonstrate its on-target mechanism of action. This guide provides a framework for comparing this compound with other mGluR5 PAMs and outlines detailed protocols for behavioral, biochemical, and electrophysiological assays. By systematically applying these methods, researchers can robustly validate the therapeutic potential of novel mGluR5 modulators.
References
- 1. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic effects of metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on phencyclidine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Gut Microbiota and Inflammatory Factors in mGluR5-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of ML254 and CDPPB: Two Positive Allosteric Modulators of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5): ML254 and CDPPB. Both compounds have garnered significant interest within the research community for their potential therapeutic applications in a range of neurological and psychiatric disorders. This document aims to objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize their shared signaling pathway and a typical experimental workflow.
Introduction to mGluR5 and its Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in synaptic plasticity, learning, and memory has made it a key target for therapeutic intervention in conditions such as schizophrenia, Fragile X syndrome, and substance use disorders. Positive allosteric modulators of mGluR5 do not activate the receptor directly but rather enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to improved safety and efficacy profiles.
Comparative Pharmacological Profile
This compound and CDPPB, while both targeting mGluR5, exhibit distinct pharmacological profiles. This compound is characterized as a "pure" PAM, meaning it only potentiates the effect of glutamate without intrinsic agonist activity. In contrast, CDPPB has been reported to show some agonist-like activity at higher concentrations. A summary of their key in vitro and in vivo properties is presented below.
| Parameter | This compound | CDPPB | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | Metabotropic Glutamate Receptor 5 (mGluR5) | [1] |
| Mechanism of Action | Positive Allosteric Modulator (Pure PAM) | Positive Allosteric Modulator (PAM) | [1] |
| EC50 (human mGluR5) | ~190 nM | 10 nM | [1] |
| EC50 (rat mGluR5) | ~280 nM | 20 nM | [1] |
| Selectivity | Highly selective against other mGluRs and a panel of other receptors and ion channels. | Selective for mGluR5. | [1] |
| In Vivo Efficacy | Reverses amphetamine-induced hyperlocomotion in rats. | Shows efficacy in preclinical models of schizophrenia, Huntington's disease, and addiction. Reverses amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.[2][3] | [1] |
| Pharmacokinetics | Good CNS penetration and suitable for systemic dosing in rodents. | Brain penetrant and orally active. | [1][4] |
Signaling Pathway of mGluR5
Both this compound and CDPPB potentiate the canonical signaling pathway of mGluR5. Upon binding of glutamate, mGluR5, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events can lead to the modulation of various cellular processes, including the phosphorylation of extracellular signal-regulated kinases (ERK) and the transcription factor CREB, ultimately influencing synaptic plasticity and neuronal survival.[2]
Caption: mGluR5 Signaling Pathway. Max Width: 760px.
Experimental Protocols
The characterization of mGluR5 PAMs typically involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Below are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This assay is a common high-throughput screening method to identify and characterize modulators of Gq-coupled receptors like mGluR5.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by this compound or CDPPB in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is established before the addition of the test compound (this compound or CDPPB) at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.
-
Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured kinetically over time.
-
Data Analysis: The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone. EC50 values are calculated from the concentration-response curves.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to measure the direct effect of PAMs on mGluR5-mediated currents in neurons.
Objective: To determine the effect of this compound or CDPPB on glutamate-induced currents in primary neurons or brain slices.
Methodology:
-
Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.
-
Recording: A neuron is identified under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
Drug Application: A baseline current is recorded. Glutamate is then applied to the slice via a perfusion system to evoke a current. Subsequently, the test compound (this compound or CDPPB) is co-applied with glutamate.
-
Data Acquisition and Analysis: The potentiation of the glutamate-evoked current by the PAM is measured and analyzed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an mGluR5 PAM.
Caption: Preclinical Evaluation Workflow. Max Width: 760px.
Conclusion
Both this compound and CDPPB are valuable research tools for investigating the therapeutic potential of mGluR5 modulation. This compound, as a "pure" PAM, offers a more precise tool to study the effects of potentiation without the confounding factor of intrinsic agonism. CDPPB, having been more extensively studied in various preclinical models, provides a wealth of in vivo data. The choice between these compounds will depend on the specific research question and experimental design. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies in the dynamic field of neuropharmacology.
References
- 1. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating the Efficacy of ML254 Relative to Other mGlu5 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) ML254 with other notable mGlu5 activators: VU0360172, CDPPB, and ADX47273. The comparative analysis is supported by experimental data on their in vitro potency and in vivo effects, offering insights for researchers in neuroscience and drug development.
Data Presentation: In Vitro Potency of mGlu5 Positive Allosteric Modulators
The in vitro potency of these compounds is a key indicator of their direct efficacy at the mGlu5 receptor. The following table summarizes the half-maximal effective concentration (EC50) values obtained from intracellular calcium mobilization assays, a standard method for assessing mGlu5 activation.
| Compound | EC50 (nM) | Species | Notes |
| This compound | 9.3 | Rat | A potent mGlu5 potentiator. |
| VU0360172 | 16 | Rat | A well-characterized and selective mGlu5 PAM. |
| CDPPB | ~27 | - | An early and widely used mGlu5 PAM. |
| ADX47273 | 170 | Rat | Another selective mGlu5 PAM. |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy and Therapeutic Potential
While in vitro potency is a critical measure, in vivo efficacy in relevant animal models provides a more comprehensive understanding of a compound's therapeutic potential.
This compound has been identified as a potent mGlu5 potentiator with potential applications in research for conditions like schizophrenia.
VU0360172 has demonstrated efficacy in preclinical models of schizophrenia and epilepsy. It has been shown to reverse cognitive deficits in a sub-chronic PCP rat model of schizophrenia.
CDPPB has also shown pro-cognitive effects and has been evaluated in various animal models for central nervous system disorders.
ADX47273 has shown antipsychotic-like activity in preclinical models.
It is important to note that the in vivo efficacy of these compounds is not solely dependent on their potency but also on their pharmacokinetic properties, target engagement in the brain, and their specific signaling profiles. A significant concept in this regard is biased agonism , where different PAMs can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. This can result in different physiological and behavioral outcomes.
Signaling Pathways and Experimental Workflows
The activation of mGlu5 receptors by PAMs initiates a cascade of intracellular signaling events. Understanding these pathways and the methods to study them is crucial for evaluating the efficacy of compounds like this compound.
mGlu5 Signaling Pathway
The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), can be activated.
Experimental Workflow: Evaluating mGlu5 PAM Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel mGlu5 PAM like this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for the key assays used to characterize mGlu5 PAMs.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGlu5 receptor.
-
Cell Culture: HEK293 cells stably expressing the rat or human mGlu5 receptor are plated in 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Preparation: Test compounds (this compound, VU0360172, etc.) are prepared in a series of dilutions in the assay buffer.
-
Assay Procedure: The dye-loaded cell plate is placed in a Functional Drug Screening System (FLIPR). The fluorescent baseline is recorded before the automated addition of the test compounds.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time. The EC50 value is calculated from the concentration-response curve by fitting the data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the mGlu5 signaling cascade.
-
Cell Treatment: Cells expressing mGlu5 are serum-starved for several hours and then treated with the mGlu5 PAM at various concentrations for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
Conclusion
Based on the available in vitro data, this compound is a highly potent mGlu5 positive allosteric modulator, exhibiting a lower EC50 value than VU0360172, CDPPB, and ADX47273. This high potency suggests strong potential for efficacy. However, a comprehensive evaluation of its therapeutic utility requires further investigation into its in vivo efficacy, pharmacokinetic profile, and its potential for biased agonism. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct such comparative studies and to further elucidate the therapeutic promise of this compound and other mGlu5 activators.
A Head-to-Head Comparison of ML254 and VU0360172: Modulators of the Metabotropic Glutamate Receptor 5
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of ML254 and VU0360172, two key allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. Allosteric modulation of mGlu5 offers a nuanced approach to controlling its activity, with positive allosteric modulators (PAMs) enhancing the receptor's response to the endogenous ligand glutamate, and negative allosteric modulators (NAMs) reducing it.
This guide focuses on two prototypical allosteric modulators: VU0360172, a potent PAM, and this compound, a NAM. While both compounds target the same receptor, their opposing mechanisms of action lead to distinct pharmacological effects. Here, we present a detailed comparison of their performance based on available experimental data.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key in vitro pharmacological parameters for this compound and VU0360172, providing a direct comparison of their potency and affinity for the mGlu5 receptor.
| Parameter | This compound (NAM) | VU0360172 (PAM) |
| Mechanism of Action | Negative Allosteric Modulator | Positive Allosteric Modulator |
| Potency (IC50/EC50) | IC50: ~25 nM | EC50: 16 nM[1][2] |
| Binding Affinity (Ki) | < 100 nM[3] | 195 nM[1][2] |
| Selectivity | Highly selective for mGlu5 | Selective for mGlu5 over other mGluRs |
| Mode of Interaction | Competitively interacts with the MPEP allosteric binding site. | Binds to an allosteric site, potentiating the glutamate response. |
Signaling Pathways and Mechanism of Action
The mGlu5 receptor primarily signals through the Gαq/11 pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
VU0360172 , as a PAM, enhances this signaling cascade in the presence of glutamate. It binds to a distinct allosteric site on the receptor, increasing the affinity and/or efficacy of glutamate, leading to a more robust activation of the Gq/11 pathway and a greater downstream signal.
This compound , as a NAM, binds to an allosteric site and reduces the ability of glutamate to activate the receptor. This results in a dampening of the Gq/11 signaling cascade and a decrease in the production of second messengers like IP3 and subsequent intracellular calcium mobilization.
Caption: mGlu5 Receptor Signaling Pathway and Modulation by this compound and VU0360172.
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to assess the functional activity of mGlu5 modulators by measuring changes in intracellular calcium concentration.
Objective: To determine the potency and efficacy of this compound (as a NAM) or VU0360172 (as a PAM) on mGlu5 receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition:
-
For PAM (VU0360172) testing: A sub-maximal concentration (EC20) of glutamate is added to the cells, followed by a dose-response curve of VU0360172.
-
For NAM (this compound) testing: A dose-response curve of this compound is added to the cells, followed by the addition of a concentration of glutamate that elicits a maximal response (EC80).
-
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The change in fluorescence is used to calculate the concentration-response curves and determine the EC50 for PAMs or IC50 for NAMs.
Caption: Workflow for a Calcium Mobilization Assay.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, providing a more proximal readout of Gq/11 pathway activation.
Objective: To quantify the effect of this compound or VU0360172 on mGlu5-mediated PI hydrolysis.
Methodology:
-
Cell Culture and Labeling: Cells expressing the mGlu5 receptor are cultured and incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates). Then, cells are treated with the test compound (this compound or VU0360172) in the presence of glutamate.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the membrane-bound lipids.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The data is normalized to baseline and used to generate concentration-response curves to determine the potency of the modulators.
In Vivo Effects
Both this compound and VU0360172 have been evaluated in preclinical animal models, demonstrating the therapeutic potential of modulating mGlu5 activity.
-
VU0360172 (PAM): Has shown efficacy in rodent models of schizophrenia and cognitive deficits.[4] For instance, it has been shown to reverse amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity.[4][5] In vivo studies have also demonstrated its ability to modulate GABAergic transmission in the thalamus, suggesting a potential mechanism for its anti-epileptic effects in certain models.[6]
-
This compound (NAM): As a NAM, this compound is representative of a class of compounds investigated for their potential in treating conditions associated with mGlu5 hyperactivity, such as certain forms of anxiety, pain, and fragile X syndrome.
Summary and Conclusion
This compound and VU0360172 represent two distinct approaches to modulating the mGlu5 receptor, with opposing effects on its signaling cascade. VU0360172, as a PAM, enhances receptor function and has shown promise in models of psychosis and cognitive impairment. In contrast, this compound, as a NAM, dampens receptor activity, a strategy being explored for conditions characterized by excessive glutamate signaling.
The choice between a PAM or a NAM will ultimately depend on the specific therapeutic indication and the desired physiological outcome. The data presented in this guide provides a foundation for researchers to understand the key differences between these two important tool compounds and to inform the design of future studies and drug discovery efforts targeting the mGlu5 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
ML254: A Purely Allosteric Approach to Modulating the Metabotropic Glutamate Receptor 5
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ML254, a "pure" positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), against representative mGlu5 ago-PAMs. This document outlines the key differences in their pharmacological activity, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Positive allosteric modulators of mGlu5 are of significant interest for their therapeutic potential in treating a range of central nervous system disorders. A critical distinction within this class of molecules is between "pure" PAMs and "ago-PAMs." Pure PAMs, such as this compound, enhance the receptor's response to the endogenous agonist, glutamate, without having an effect on their own. In contrast, ago-PAMs possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of glutamate, in addition to potentiating the effects of the endogenous agonist. This fundamental difference in mechanism can have significant implications for both therapeutic efficacy and potential side effects.
Comparative Analysis of this compound and mGlu5 Ago-PAMs
The pharmacological profiles of this compound and representative mGlu5 ago-PAMs, VU0360172 and ADX-47273, have been characterized primarily through in vitro fluorescence-based calcium mobilization assays in recombinant cell lines expressing the mGlu5 receptor. These assays measure the increase in intracellular calcium concentration, a key downstream event following the activation of the Gq-coupled mGlu5 receptor.
The data presented below clearly distinguishes this compound as a pure PAM, while VU0360172 exemplifies an ago-PAM. ADX-47273, under the conditions of the cited experiments, did not exhibit significant agonist activity, behaving more like a pure PAM.
Quantitative Data Summary
| Compound | Class | PAM Activity (EC50) | Agonist Activity (EC50) |
| This compound | Pure PAM | ~4 nM | No significant activity |
| VU0360172 | Ago-PAM | 13 ± 2 nM | 220 ± 25 nM[1] |
| ADX-47273 | PAM | 170 nM[2] | No significant activity reported in this assay[2] |
Note: EC50 values can vary depending on the specific experimental conditions, such as cell line, receptor expression level, and assay protocol. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflow
To understand the experimental basis of the data and the biological context, the following diagrams illustrate the mGlu5 signaling pathway and the general workflow of the experimental techniques used to characterize these compounds.
Experimental Protocols
Fluorescence-Based Calcium Mobilization Assay
This assay is a common method for assessing the activity of compounds targeting Gq-coupled GPCRs like mGlu5.
Objective: To determine the positive allosteric modulator (PAM) and/or agonist activity of a test compound by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Test compounds (this compound, ago-PAMs) dissolved in DMSO.
-
Glutamate solution.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Compound Addition and Measurement:
-
For Agonist Activity: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound to the wells and measure the fluorescence signal over time. An increase in fluorescence indicates agonist activity.
-
For PAM Activity: After adding the test compound, add a sub-maximal concentration of glutamate (typically EC20) and measure the fluorescence signal. A potentiation of the glutamate-induced signal compared to glutamate alone indicates PAM activity.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves are generated by plotting the fluorescence signal against the compound concentration. The EC50 values for agonist and PAM activities are calculated using a non-linear regression model.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical currents across the cell membrane, providing a direct measure of ion channel activity and the effect of receptor modulation on neuronal excitability.
Objective: To characterize the modulatory effects of this compound and ago-PAMs on mGlu5-mediated changes in ion channel currents in individual neurons.
Materials:
-
Primary neuronal cultures or brain slices.
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal pipette solution (containing salts to mimic the intracellular environment).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Test compounds (this compound, ago-PAMs).
-
Glutamate or a specific mGlu5 agonist.
Procedure:
-
Preparation: Prepare the neuronal culture or brain slice in a recording chamber on the stage of a microscope. Continuously perfuse the preparation with oxygenated external recording solution.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a fine tip (resistance of 3-7 MΩ). Fill the pipette with the internal solution.
-
Seal Formation: Using the micromanipulator, carefully guide the pipette to the surface of a neuron. Apply gentle suction to form a high-resistance seal (Giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Recording:
-
Voltage-Clamp Mode: Clamp the cell membrane at a specific holding potential to record ion currents. Apply the test compound alone to assess for direct effects on holding current (agonist activity). Then, co-apply the test compound with glutamate to measure the potentiation of glutamate-induced currents (PAM activity).
-
Current-Clamp Mode: Inject a known amount of current and measure the resulting changes in membrane potential. This allows for the assessment of the compound's effect on neuronal excitability.
-
-
Data Analysis: The recorded currents or voltage changes are analyzed to determine the effect of the compound on mGlu5-mediated electrophysiological responses.
This guide provides a foundational comparison of this compound's pure PAM activity with that of ago-PAMs, underscoring the importance of understanding these distinct pharmacological profiles in the development of novel therapeutics targeting the mGlu5 receptor.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ML254
Disclaimer: A specific Safety Data Sheet (SDS) for ML254 with detailed disposal procedures was not found. The following information is based on general best practices for the handling and disposal of novel research chemicals and pyridine-containing compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. For a novel compound like this compound, a selective mGlu5 positive allosteric modulator, a cautious approach to its disposal is necessary in the absence of specific guidelines.
General Handling and Safety Precautions
All laboratory personnel should be thoroughly trained on the potential hazards and proper handling procedures for research chemicals. Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.
| Precaution Category | Specific Recommendations | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1][2][3] | To protect against skin and eye contact, which can cause irritation or more severe harm.[1][2] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4] | To minimize the inhalation of any potentially harmful vapors or aerosols.[1][2] |
| Storage | Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][3] The container should be tightly sealed.[2][3] | To maintain chemical stability and prevent hazardous reactions. |
| Spill Response | In the event of a spill, use an absorbent material like sand or vermiculite to contain it.[1] The contained material should then be transferred to a sealed, labeled container for disposal.[1] All ignition sources should be eliminated.[2] | To safely clean up spills and prevent further contamination or hazardous situations. |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful attention to detail. Never dispose of chemical waste down the drain or in regular trash.[1]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide)".
-
Include the approximate concentration and quantity of the waste.
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from incompatible materials, particularly strong acids and oxidizers.[3]
-
-
Consult Institutional Protocols:
-
Refer to your institution's specific guidelines for chemical waste disposal. This information is typically available from the Environmental Health and Safety (EHS) department.
-
-
Arrange for Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedure to request a pickup by trained hazardous waste personnel.
-
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
Caption: General workflow for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
